molecular formula C53H80O2 B1194763 Plastoquinone 9

Plastoquinone 9

Cat. No.: B1194763
M. Wt: 749.2 g/mol
InChI Key: FKUYMLZIRPABFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Plastoquinone 9 (PQ-9) is an isoprenoid quinone molecule that serves as a critical component of the photosynthetic electron transport chain in plants, algae, and cyanobacteria . Its structure consists of a redox-active benzoquinone head group attached to a hydrophobic side chain of nine isoprenyl units (PQ-9), which anchors it within the lipid bilayer of the thylakoid membrane . Within Photosystem II (PSII), PQ-9 operates at two distinct binding sites: the primary, tightly-bound QA site, which accepts a single electron, and the secondary QB site, which, upon double reduction and protonation, forms plastoquinol (PQH2) and dissociates into the mobile membrane pool . This reduced form, plastoquinol, then shuttles electrons to the cytochrome b6f complex, contributing to the proton gradient essential for ATP synthesis . Beyond its canonical role in linear electron flow, the redox state of the plastoquinone pool acts as a critical sensor for retrograde signaling, regulating nuclear gene expression, photosynthetic acclimation, and state transitions to balance energy between photosystems . Furthermore, this compound and its derivative, plastochromanol-8, exhibit potent antioxidant properties . Located in thylakoids and plastoglobules, PQ-9 efficiently quenches singlet oxygen and scavenges reactive oxygen species (ROS), providing crucial photoprotection during high-light stress . Recent research has also identified substituted variants of this compound as specific photosynthetic inhibitors, highlighting its value in studying herbicide mechanisms and developing new algicides . This product is intended for research applications only, including the study of photosynthetic mechanisms, oxidative stress responses, and chloroplast metabolism.

Properties

IUPAC Name

2,3-dimethyl-5-(3,7,11,15,19,23,27,31,35-nonamethylhexatriaconta-2,6,10,14,18,22,26,30,34-nonaenyl)cyclohexa-2,5-diene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C53H80O2/c1-40(2)21-13-22-41(3)23-14-24-42(4)25-15-26-43(5)27-16-28-44(6)29-17-30-45(7)31-18-32-46(8)33-19-34-47(9)35-20-36-48(10)37-38-51-39-52(54)49(11)50(12)53(51)55/h21,23,25,27,29,31,33,35,37,39H,13-20,22,24,26,28,30,32,34,36,38H2,1-12H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKUYMLZIRPABFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C53H80O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

749.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthesis and Metabolic Pathways of Plastoquinone 9

Precursor Synthesis

The assembly of PQ-9 begins with the independent synthesis of its aromatic head group precursor, homogentisate (B1232598) (HGA), and its nine-unit isoprenoid tail, solanesyl diphosphate (B83284) (SPP).

The aromatic precursor for PQ-9, homogentisate, is derived from the amino acid L-tyrosine. nih.gov This conversion is a key step in tyrosine catabolism and serves as a critical branch point, channeling this amino acid into the biosynthesis of essential molecules like plastoquinones and tocopherols (Vitamin E). researchgate.net

The process involves two primary enzymatic steps:

Conversion of Tyrosine to 4-hydroxyphenylpyruvate (HPP): The initial step in the pathway is the conversion of tyrosine to HPP. researchgate.netnih.gov

Formation of Homogentisate: HPP is then converted to homogentisate through the action of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). researchgate.net This enzyme catalyzes the oxidative decarboxylation of HPP to form HGA. researchgate.net In plants, HPPD activity is predominantly localized within the chloroplasts, with the highest specific activity found in the envelope membranes. uni-muenchen.de

Key Enzymes in Homogentisate Production
EnzymeSubstrateProductCellular Location (Plants)
Tyrosine aminotransferaseL-Tyrosine4-hydroxyphenylpyruvate (HPP)Chloroplasts, Peroxisomes
4-hydroxyphenylpyruvate dioxygenase (HPPD)4-hydroxyphenylpyruvate (HPP)Homogentisate (HGA)Chloroplasts (Stroma and Envelope Membranes)

The nine-unit isoprenoid side chain of PQ-9 is derived from solanesyl diphosphate (SPP, C45). nih.gov SPP is synthesized through the general isoprenoid pathway, which generates the basic five-carbon building blocks, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.gov These C5 units are sequentially added to a growing polyprenyl chain by enzymes known as prenyltransferases, specifically solanesyl diphosphate synthase (SPS). nih.govnih.gov

In plants, the biosynthesis of these isoprenoid precursors occurs via two distinct pathways located in different cellular compartments: the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway and the mevalonate (B85504) (MVA) pathway. nih.govnih.gov

The MEP pathway, also known as the non-mevalonate pathway, is localized in the plastids of plant cells. nih.govnih.gov This pathway is the primary source of IPP and DMAPP for the biosynthesis of plastid-localized isoprenoids, including the solanesyl side chain of plastoquinone-9. nih.govresearchgate.net The MEP pathway begins with the condensation of pyruvate and glyceraldehyde 3-phosphate. researchgate.netnih.gov Research indicates that the biosynthesis of solanesol, the alcohol form of the solanesyl group, is formed via the MEP pathway within plastids. nih.gov

The MVA pathway operates in the cytoplasm and is primarily responsible for the synthesis of sterols, sesquiterpenes, and the prenyl chains of ubiquinone. nih.gov While the MEP pathway is the main contributor to PQ-9's side chain, there is evidence of "crosstalk" between the MVA and MEP pathways. nih.govresearchgate.net This interaction involves the exchange of isoprenoid intermediates between the cytoplasm and plastids, meaning some C5 units derived from the MVA pathway can potentially be incorporated into plastidial isoprenoids like PQ-9. nih.govresearchgate.net However, for plastoquinone (B1678516), the MEP pathway is considered the dominant contributor. nih.gov

Isoprenoid Precursor Pathways for PQ-9 Synthesis
PathwayCellular CompartmentPrimary Isoprenoid ProductsContribution to PQ-9
MEP PathwayPlastidsMonoterpenes, Diterpenes, Carotenoids, Plastoquinone side chainMajor
MVA PathwayCytoplasmSterols, Sesquiterpenes, Ubiquinone side chainMinor (via pathway crosstalk)

Solanesyl Diphosphate (SPP) Formation via Isoprenoid Pathways

Condensation and Subsequent Modifications

Once the two precursors, HGA and SPP, are synthesized, they are joined together in a crucial condensation reaction.

The condensation of homogentisate and solanesyl diphosphate is catalyzed by the enzyme homogentisate solanesyltransferase (HST), also referred to as homogentisate prenyltransferase. nih.govnih.gov This enzyme is located at the inner envelope membrane of chloroplasts. portlandpress.com HST catalyzes the prenylation of HGA with the C45 solanesyl group from SPP, which also involves a decarboxylation of the HGA molecule. nih.govportlandpress.com This reaction forms the first dedicated intermediate in the PQ-9 biosynthetic pathway, 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ). nih.gov Studies on HST from various species, including Arabidopsis thaliana and Spinacia oleracea, have shown that while it preferentially uses SPP, it can also utilize shorter chain prenyl diphosphates as substrates in vitro. nih.gov

Following the HST-catalyzed reaction, MSBQ undergoes a final methylation step, catalyzed by a specific methyltransferase, to produce the final product, plastoquinol-9 (B116176), the reduced form of plastoquinone-9. nih.govresearchgate.net

Role of Solanesyl Diphosphate Synthases (SPS1 and SPS2) in Side Chain Assembly

The biosynthesis of the solanesyl side chain of plastoquinone-9 (PQ-9) is a critical step, catalyzed by solanesyl diphosphate synthases (SPS). In the model plant Arabidopsis thaliana, two paralogous enzymes, AtSPS1 and AtSPS2, are responsible for assembling this C45 isoprenoid chain. nih.gov These enzymes are targeted to the plastids, the site of PQ-9 synthesis. nih.govresearchgate.net

In rice (Oryza sativa), OsSPS1 and OsSPS2 have been identified with distinct roles and localizations. OsSPS1 is primarily located in the mitochondria and is involved in the synthesis of ubiquinone-9, while OsSPS2 is found in plastids and is responsible for PQ-9 biosynthesis. researchgate.netnih.gov This functional divergence highlights the specialized roles of SPS isoforms in different cellular compartments and metabolic pathways.

EnzymeOrganismSubcellular LocalizationPrimary Function
AtSPS1 Arabidopsis thalianaPlastidsAssembly of solanesyl side chain for a non-photoactive pool of PQ-9, precursor to plastochromanol-8. nih.gov
AtSPS2 Arabidopsis thalianaPlastidsAssembly of solanesyl side chain for the main photoactive pool of PQ-9. nih.govnih.gov
OsSPS1 Oryza sativaMitochondriaSynthesis of the side chain for ubiquinone-9. researchgate.netnih.gov
OsSPS2 Oryza sativaPlastidsSynthesis of the side chain for plastoquinone-9. researchgate.netnih.gov

Methylation Steps and Associated Methyltransferases

Following the condensation of the solanesyl side chain with the homogentisate head group to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), a crucial methylation step occurs to complete the synthesis of plastoquinol-9. researchgate.netwikipedia.org This reaction is catalyzed by a specific methyltransferase that adds a methyl group to the benzoquinol ring.

In Arabidopsis, the enzyme responsible for this methylation is VTE3, also known as MPBQ/MSBQ methyltransferase. researchgate.netnih.gov This enzyme is not exclusive to PQ-9 biosynthesis; it also participates in the synthesis of tocopherols (vitamin E), where it methylates 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). researchgate.netnih.gov The dual functionality of VTE3 highlights the close metabolic relationship between the plastoquinone and tocopherol biosynthetic pathways, which share the common precursor homogentisate. researchgate.net

The methyltransferase identified in the cyanobacterium Synechocystis sp. PCC6803 also exhibits this dual function, catalyzing the final methylation step in both plastoquinone and vitamin E biosynthesis. nih.gov Despite the conservation of this reaction, the methyltransferase enzymes in cyanobacteria and plants are highly divergent in their primary sequence, suggesting a case of convergent evolution for this particular enzymatic function. nih.gov

EnzymeOrganismSubstratesPathway(s)
VTE3 (MPBQ/MSBQ Methyltransferase) Arabidopsis thaliana2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ)Plastoquinone-9 Biosynthesis, Tocopherol Biosynthesis researchgate.netnih.gov
MPBQ/MSBQ Methyltransferase Synechocystis sp. PCC6803MSBQ, MPBQPlastoquinone-9 Biosynthesis, Tocopherol Biosynthesis nih.gov

Involvement of Fibrillins (e.g., FBN5) in Biosynthetic Pathway Organization

Fibrillins are lipid-associated proteins found in the plastids of all photosynthetic organisms. nih.gov While initially known for their role in carotenoid storage, recent research has uncovered their essential function in the organization and regulation of metabolic pathways, including the biosynthesis of PQ-9. nih.govnih.gov

In Arabidopsis, Fibrillin 5 (FBN5) has been identified as a crucial structural component for PQ-9 synthesis. nih.govnih.gov FBN5 is essential for plant growth and development, with homozygous fbn5-1 mutants being seedling-lethal. nih.gov FBN5 specifically interacts with both SPS1 and SPS2 within the chloroplasts. nih.govresearchgate.net This interaction is thought to play a structural role, potentially organizing the enzymes and facilitating the biosynthetic process. nih.gov

It is hypothesized that FBN5 binds to the hydrophobic solanesyl moiety produced by SPS1 and SPS2. This binding may stimulate the enzymatic activity of the synthases by helping to release the long-chain product from the active site, thereby maintaining substrate turnover. frontiersin.org Plants with defective FBN5 accumulate significantly less PQ-9 and its derivative, plastochromanol-8, leading to impaired photosynthetic performance. nih.gov This demonstrates that FBN5 is not just a passive structural element but an active participant required for the efficient biosynthesis of PQ-9. nih.govfrontiersin.org The function of FBN5 in PQ-9 biosynthesis appears to be conserved between monocots and eudicots, as the FBN5 ortholog in rice (OsFBN5) can complement the lethal phenotype of the Arabidopsis fbn5-1 mutant. frontiersin.org

Subcellular Localization of Plastoquinone 9 Biosynthesis

The biosynthesis of Plastoquinone-9 in plants is localized within the chloroplasts. nih.govportlandpress.com Specifically, the enzymatic reactions are associated with the inner envelope membrane of the chloroplasts. portlandpress.comuni-muenchen.de This localization is consistent with the function of PQ-9 as a mobile electron carrier within the thylakoid membranes, which are also housed within the chloroplast. frontiersin.org

Studies on spinach chloroplasts have shown that the prenylation of homogentisate with solanesyl diphosphate occurs at both the thylakoid and the envelope membranes. uni-muenchen.de However, the enzymes responsible for the synthesis of the precursors, including the formation of the solanesyl diphosphate side chain by SPS enzymes, are targeted to the chloroplasts. researchgate.net The final methylation step is also localized to the inner chloroplast envelope. nih.gov While the primary site of synthesis is the chloroplast, there is some evidence suggesting that the endoplasmic reticulum and Golgi apparatus may be involved in the transport of PQ-9 to the plastids, indicating a complex interplay between multiple cellular compartments to ensure the proper distribution of this essential molecule. nih.gov

Comparative Biosynthesis across Photosynthetic Organisms

Differences in Pathway Between Plants and Cyanobacteria

While both plants and cyanobacteria perform oxygenic photosynthesis and utilize plastoquinone, their biosynthetic pathways for PQ-9 show significant differences. portlandpress.comnih.gov In plants, the aromatic head group of PQ-9 is derived from homogentisate, which is synthesized from tyrosine. wikipedia.org

In contrast, studies on the cyanobacterium Synechocystis sp. PCC 6803 have revealed that it uses a different aromatic precursor: 4-hydroxybenzoate (B8730719). portlandpress.comnih.gov This indicates a fundamental divergence in the initial steps of the pathway. Consequently, the enzyme that catalyzes the prenylation of the aromatic ring also differs. In plants, a homogentisate solanesyltransferase condenses homogentisate with solanesyl diphosphate. nih.gov Cyanobacteria, however, utilize a novel 4-hydroxybenzoate solanesyltransferase (encoded by the slr0926 gene in Synechocystis) for this step. portlandpress.comportlandpress.com

FeaturePlantsCyanobacteria (Synechocystis sp. PCC 6803)
Aromatic Precursor Homogentisate wikipedia.org4-hydroxybenzoate portlandpress.comnih.gov
Prenylating Enzyme Homogentisate solanesyltransferase nih.gov4-hydroxybenzoate solanesyltransferase portlandpress.comportlandpress.com

Evolutionary Origins of this compound Biosynthetic Enzymes

The differences in the PQ-9 biosynthetic pathways between plants and cyanobacteria provide insights into the evolutionary origins of the involved enzymes. The pathway in plants, which utilizes homogentisate, is thought to be the ancestral pathway for photosynthetic eukaryotes.

The 4-hydroxybenzoate solanesyltransferase found in cyanobacteria, such as Slr0926 in Synechocystis, appears to have evolved from bacterial 4-hydroxybenzoate prenyltransferases that are involved in ubiquinone biosynthesis. portlandpress.comnih.gov This suggests that during the course of evolution, the cyanobacterial ancestor may have lost the ability to synthesize ubiquinone and adapted the existing enzymatic machinery to produce plastoquinone instead, using a precursor common to the ubiquinone pathway. portlandpress.comportlandpress.com This evolutionary adaptation highlights the metabolic flexibility of these organisms and the repurposing of existing enzyme families for new functions.

Interconnection with Other Isoprenoid Metabolism

The biosynthesis of Plastoquinone-9 (PQ-9) is intricately linked with other isoprenoid-derived metabolic pathways within the chloroplast. These connections primarily revolve around shared precursors and the functional necessity of PQ-9 in other biosynthetic processes. The most significant relationships are observed with the biosynthesis of tocopherols (Vitamin E) and carotenoids.

Relationship with Tocopherol Biosynthesis Pathways

The biosynthetic pathways of Plastoquinone-9 and tocopherols are deeply intertwined, sharing common precursors and enzymatic steps, which underscores a coordinated regulation of these essential plastidial lipids. researchgate.netnih.gov Both pathways originate from the shikimate pathway, utilizing homogentisate (HGA) as the aromatic head group precursor. researchgate.net

The divergence point between the two pathways is the prenylation of HGA. researchgate.net In this crucial step, the enzyme homogentisate solanesyltransferase (HST) condenses HGA with solanesyl diphosphate (SPP) to form 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), the direct precursor to PQ-9. frontiersin.org Conversely, for tocopherol synthesis, the enzyme homogentisate phytyltransferase (HPT) catalyzes the condensation of HGA with phytyl diphosphate (PDP), yielding 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ). frontiersin.org

Following this bifurcation, the pathways share a subsequent methylation step. A single methyltransferase, known as VTE3 or MPBQ/MSBQ methyltransferase, is responsible for methylating both MSBQ to form plastoquinol-9 and MPBQ to produce 2,3-dimethyl-5-phytyl-1,4-benzoquinol (DMPBQ), a precursor for α- and γ-tocopherols. nih.govresearchgate.net

Furthermore, the reduced form of Plastoquinone-9, plastoquinol-9, can serve as a substrate for the enzyme tocopherol cyclase (VTE1). nih.gov This reaction leads to the formation of plastochromanol-8, a structural analog of γ-tocopherol, thereby directly linking the pools of plastoquinols and tocochromanols. nih.gov This intersection highlights a complex regulatory network managing the production of these vital antioxidant and bioenergetic molecules within the chloroplast.

Table 1: Comparison of Plastoquinone-9 and Tocopherol Biosynthesis Pathways

ComponentPlastoquinone-9 BiosynthesisTocopherol Biosynthesis
Aromatic PrecursorHomogentisate (HGA)Homogentisate (HGA)
Isoprenoid PrecursorSolanesyl Diphosphate (SPP)Phytyl Diphosphate (PDP)
Key Divergent EnzymeHomogentisate Solanesyltransferase (HST)Homogentisate Phytyltransferase (HPT / VTE2)
Shared Methylation EnzymeMPBQ/MSBQ Methyltransferase (VTE3)MPBQ/MSBQ Methyltransferase (VTE3)
Immediate Prenylated Intermediate2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ)2-methyl-6-phytyl-1,4-benzoquinol (MPBQ)
Final Product ClassPlastoquinoneTocopherol (Vitamin E)

Linkages to Carotenoid Biosynthesis as a Cofactor

Plastoquinone-9 is an indispensable component in the biosynthesis of carotenoids, where it functions as a crucial cofactor for desaturation reactions. nih.govoup.com Specifically, the oxidized form of plastoquinone acts as the terminal electron acceptor for the enzyme phytoene desaturase (PDS). frontiersin.orgnih.gov PDS is a key enzyme in the carotenoid pathway responsible for introducing double bonds into the colorless compound phytoene, a critical step leading to the formation of colored carotenoids like lycopene and β-carotene. researchgate.netmdpi.com

The catalytic mechanism of PDS involves a flavin adenine dinucleotide (FAD) cofactor, which becomes reduced (FADH₂) during the desaturation of phytoene. nih.govwikipedia.org For the enzyme to proceed with further catalytic cycles, this FAD cofactor must be re-oxidized to FAD. Plastoquinone serves as the immediate oxidant, accepting electrons from the reduced FADH₂ on the PDS enzyme. nih.gov The resulting plastoquinol (the reduced form of PQ-9) can then be re-oxidized by other components of the plastidial electron transport chain, such as the plastid terminal oxidase (PTOX). nih.gov

This functional linkage is demonstrated by the phenotype of mutants deficient in plastoquinone biosynthesis. nih.govoup.com For example, mutations in the pds1 gene, which encodes 4-hydroxyphenylpyruvate dioxygenase, an enzyme required for the synthesis of the plastoquinone head group, result in the accumulation of phytoene because phytoene desaturase lacks its necessary electron acceptor. researchgate.netnih.gov This evidence conclusively establishes that a pool of oxidized plastoquinone is essential for the proper functioning of the carotenoid biosynthesis pathway. nih.govnih.gov

Table 2: Role of Plastoquinone-9 in Phytoene Desaturation

EntityRole in the ProcessState/Form
PhytoeneSubstrateColorless C40 isoprenoid
Phytoene Desaturase (PDS)EnzymeContains FAD cofactor
FADEnzyme CofactorBecomes reduced to FADH₂ upon phytoene desaturation
Plastoquinone-9 (PQ-9)Cofactor / Electron AcceptorOxidized form (quinone)
Plastoquinol-9 (PQH₂)Product of PQ-9 reductionReduced form (quinol)
ζ-CaroteneProductDesaturated carotenoid intermediate

Functional Roles of Plastoquinone 9 in Photosynthetic Electron Transport and Beyond

Plastoquinone (B1678516) 9 as a Mobile Redox Carrier in Thylakoid Membranes

Plastoquinone-9 (PQ-9), a lipid-soluble molecule, is a crucial component of the photosynthetic machinery within the thylakoid membranes of chloroplasts. researchgate.netnih.gov Its structure, featuring a benzoquinone head and a long isoprenoid tail consisting of nine isoprene (B109036) units, allows it to be anchored within the hydrophobic core of the thylakoid lipid bilayer. wikipedia.org This mobility is fundamental to its primary function as a redox carrier, shuttling electrons and protons between the large, spatially separated protein complexes of the photosynthetic electron transport chain. wikipedia.org

PQ-9 exists in a pool within the membrane, transitioning between its oxidized form (plastoquinone) and its reduced form (plastoquinol, PQH2). wikipedia.org This pool is not confined to the thylakoid membranes; a significant fraction is also found in plastoglobules and the chloroplast envelopes, suggesting a wider range of functions beyond electron transport. nih.gov The diffusion of PQ-9 within the fluid thylakoid membrane, though occurring in a crowded environment of integral proteins, is efficient enough to link the activities of Photosystem II and the Cytochrome b6f complex, which is a rate-limiting step in photosynthesis. researchgate.netresearchgate.netacs.org The movement and redox state of this PQ-9 pool are central to the entire process of photosynthetic energy conversion. researchgate.net

Electron Acceptor from Photosystem II (PSII)

Plastoquinone-9 serves as the terminal electron acceptor of Photosystem II (PSII). acs.org Within the PSII reaction center, there are two specific binding sites for plastoquinone, designated QA and QB. wikipedia.org The PQ molecule at the QA site is tightly bound and acts as a one-electron carrier. wikipedia.orgscienceopen.com After light energy excites PSII and initiates charge separation, an electron is transferred to the QA-bound plastoquinone. scienceopen.com

This electron is then passed to a second, loosely bound plastoquinone molecule at the QB site. wikipedia.orgacs.org This process occurs twice. After the first electron transfer, the PQ at the QB site becomes a semiquinone anion (PQ•−). acs.org Upon receiving a second electron from QA, the PQ at the QB site is fully reduced. wikipedia.org It then picks up two protons from the chloroplast stroma, forming the neutral, reduced plastoquinol (PQH2). wikipedia.org This doubly reduced and protonated PQH2 has a low affinity for the QB binding site and is subsequently released from PSII into the mobile pool within the thylakoid membrane. scienceopen.comnih.gov An oxidized PQ-9 molecule from the membrane pool then binds to the now-vacant QB site, ready to accept the next pair of electrons. scienceopen.com

Electron Donor to the Cytochrome b6f Complex

After its release from PSII, the reduced plastoquinol (PQH2) diffuses laterally through the thylakoid membrane to the Cytochrome b6f complex. nih.gov Here, it functions as an electron donor. nih.gov PQH2 binds to a specific catalytic site on the complex known as the Qo site, which is located on the lumenal side of the membrane. embopress.orgnih.gov

Participation in Linear Electron Transport

Linear electron transport (LET) is the unidirectional flow of electrons from the splitting of water at PSII to the reduction of NADP+ at Photosystem I (PSI). researchgate.net Plastoquinone-9 is the indispensable mobile link in this chain, connecting the two photosystems via the Cytochrome b6f complex. nih.govresearchgate.net

The process begins with PSII using light energy to extract electrons from water, releasing oxygen. researchgate.net These electrons are used to reduce PQ-9 to PQH2, as described previously. wikipedia.org The mobile PQH2 then carries these electrons to the Cytochrome b6f complex. nih.gov After donating its electrons to the complex, the re-oxidized PQ-9 returns to the membrane pool, available to accept more electrons from PSII. researchgate.net The electrons passed to the Cytochrome b6f complex are eventually transferred to Plastocyanin, which then carries them to PSI for the final reduction of NADP+ to NADPH. researchgate.net Thus, the entire pool of PQ-9 molecules facilitates a continuous flow of electrons and protons, coupling the light-driven reactions of PSII to those of PSI. nih.govresearchgate.net

Involvement in Alternative Electron Transport Chains

Beyond its central role in linear electron flow, Plastoquinone-9 is also a key participant in alternative electron transport pathways within the chloroplast. nih.gov These pathways help to balance the ATP/NADPH ratio and protect the photosynthetic apparatus from photodamage. mdpi.com

Cyclic Electron Flow (CEF): In this pathway, electrons from Photosystem I are not transferred to NADP+ but are instead cycled back to the Plastoquinone pool, reducing it. researchgate.netnih.gov This process involves either the NADPH dehydrogenase-like (NDH) complex or a pathway involving the PGR5/PGRL1 proteins. researchgate.netnih.gov The re-reduced PQH2 then donates electrons back to the Cytochrome b6f complex, which pumps more protons into the lumen, leading to the generation of ATP without the net production of NADPH. nih.gov The availability of oxidized PQ-9 is a kinetically limiting step for CEF. nih.gov

Chlororespiration: This is a respiratory-like electron transport chain in the thylakoid membrane that occurs in the dark and involves the reduction of the PQ pool by stromal reductants via the NDH complex and its subsequent oxidation by a plastid terminal oxidase (PTOX). openagriculturejournal.commdpi.comnih.gov This process consumes oxygen and helps to regulate the redox state of the PQ pool in the absence of light. mdpi.comnih.gov

Plastoquinone 9 in Chloroplast Metabolism

The functions of Plastoquinone-9 extend beyond its well-established role as an electron carrier. It is also involved in various aspects of chloroplast metabolism. nih.gov A significant portion of the total PQ-9 in a chloroplast is located outside the thylakoids, in plastoglobules and the envelope membranes, where it participates in biosynthetic pathways. nih.govnih.gov

Research has shown that PQ-9 synthesis itself occurs at both the thylakoid and the envelope membranes. uni-muenchen.de The biosynthesis involves the prenylation of homogentisate (B1232598) with solanesyl diphosphate (B83284), followed by a methylation step to yield plastoquinol-9 (B116176). uni-muenchen.de Furthermore, PQ-9 acts as a cofactor in the biosynthesis of other important chloroplast metabolites. nih.gov For example, the plastid terminal oxidase (PTOX), which interacts with the PQ pool, is essential for carotenoid biosynthesis. openagriculturejournal.com This metabolic versatility highlights how PQ-9 integrates photosynthetic activity with other essential biochemical processes within the chloroplast. nih.gov

This compound as a Redox Sensor and Signaling Molecule

The redox state of the Plastoquinone-9 pool—the ratio of its reduced form (PQH2) to its oxidized form (PQ)—serves as a critical sensor and signaling hub within the plant cell. nih.govnih.gov This ratio changes in response to environmental factors, particularly light intensity and quality, providing feedback that allows the plant to acclimate and adjust its photosynthetic processes. oup.com

When PSII is excited more than PSI (e.g., under high light), the PQ pool becomes more reduced. oup.com This reduction acts as a signal that triggers several responses:

State Transitions: A reduced PQ pool activates a thylakoid-associated kinase (STN7), which phosphorylates the light-harvesting complex II (LHCII). mdpi.comnih.govoup.com This causes a portion of the LHCII to detach from PSII and migrate to PSI, thereby rebalancing the distribution of excitation energy between the two photosystems. nih.govoup.com This response requires the binding of plastoquinol to the Qo site of the Cytochrome b6f complex. nih.gov

Gene Expression: The redox state of the PQ pool sends retrograde signals from the chloroplast to the nucleus, regulating the expression of nuclear genes that encode for photosynthetic proteins. oup.comoup.comresearchgate.net This allows for long-term acclimation to changing light conditions by adjusting the composition of the photosynthetic apparatus. nih.govnih.gov

Metabolic Regulation: The PQ redox state influences broader chloroplast metabolism, with evidence suggesting a connection between an oxidized PQ pool and the saturation state of thylakoid lipids. nih.gov

Interactive Data Tables

Table 1: Properties and Functions of Plastoquinone-9

Property/FunctionDescriptionKey Interacting Components
Molecular Structure 2,3-dimethyl-1,4-benzoquinone head with a 9-isoprenyl unit side chain. wikipedia.orgThylakoid Lipid Bilayer
Location Primarily in thylakoid membranes; also in plastoglobules and chloroplast envelopes. nih.govPhotosystem II, Cytochrome b6f, NDH Complex, PTOX
Primary Role Mobile electron and proton carrier. wikipedia.orgPhotosystem II, Cytochrome b6f Complex
Redox States Oxidized (Plastoquinone, PQ), Semiquinone (PQ•−), Reduced (Plastoquinol, PQH2). wikipedia.orgElectrons (from PSII), Protons (from stroma)
Signaling Role Redox state (PQH2/PQ ratio) signals changes in light conditions. nih.govnih.govSTN7 Kinase, Nuclear Gene Expression Machinery

Table 2: Plastoquinone-9 Cycle in Linear Electron Transport

StepLocationProcessInputOutput
1. Binding PSII (QB site)An oxidized PQ-9 from the membrane pool binds to the QB site. wikipedia.orgOxidized PQ-9PQ-9 bound at QB site
2. Reduction PSII (QB site)PQ-9 accepts two electrons sequentially from the QA site and two protons from the stroma. wikipedia.org2e-, 2H+Reduced PQH2
3. Release PSIIPQH2 is released from the QB site into the mobile pool of the thylakoid membrane. scienceopen.comPQH2 at QB siteMobile PQH2
4. Diffusion Thylakoid MembraneMobile PQH2 diffuses laterally from PSII to the Cytochrome b6f complex. nih.govMobile PQH2PQH2 at Cyt b6f
5. Oxidation Cytochrome b6f (Qo site)PQH2 binds to the Qo site, donates two electrons, and releases two protons into the lumen. nih.govembopress.orgPQH2Oxidized PQ-9, 2e-, 2H+ (to lumen)
6. Return Thylakoid MembraneThe re-oxidized PQ-9 is released and returns to the mobile pool to repeat the cycle. researchgate.netOxidized PQ-9 at Cyt b6fMobile Oxidized PQ-9

Regulation of State Transitions

State transitions are a short-term acclimation mechanism that photosynthetic organisms employ to balance the distribution of light excitation energy between Photosystem II (PSII) and Photosystem I (PSI). This process is intricately regulated by the redox state of the Plastoquinone-9 pool. nih.gov

When PSII is preferentially excited, for instance by light enriched in wavelengths around 650 nm, the PQ-9 pool becomes more reduced. nih.gov This accumulation of plastoquinol (PQH2) triggers the activation of a protein kinase known as STN7 (STATE TRANSITION 7) in plants. nih.gov The activation of STN7 is mediated by the cytochrome b6f complex, where the binding of PQH2 to the Qo site of the complex is a critical step. nih.govembopress.org

Once activated, STN7 phosphorylates the light-harvesting complex II (LHCII) proteins. embopress.org This phosphorylation event causes a portion of the LHCII antenna to detach from PSII and migrate to associate with PSI. This shift, known as a transition to State 2, increases the absorption cross-section of PSI, thereby balancing the excitation energy distribution between the two photosystems. nih.gov

Conversely, when PSI is preferentially excited, such as by far-red light, the PQ-9 pool becomes more oxidized. nih.gov This leads to the inactivation of the STN7 kinase and the dephosphorylation of LHCII by a constitutively active phosphatase, resulting in the return of the mobile LHCII to PSII, a state referred to as State 1. embopress.org

ConditionPQ-9 Pool Redox StateSTN7 Kinase ActivityLHCII PhosphorylationResulting State
PSII preferentially excited (e.g., 650 nm light)ReducedActiveIncreasedState 2
PSI preferentially excited (e.g., far-red light)OxidizedInactiveDecreasedState 1

Influence on Photosystem Stoichiometry

Beyond the short-term regulation of state transitions, the redox state of the Plastoquinone-9 pool also exerts long-term control over the relative abundance of the two photosystems, a phenomenon known as photosystem stoichiometry adjustment. This regulation is primarily achieved through the control of gene expression.

The core proteins of PSI and PSII are encoded by genes located in the chloroplast genome. The redox state of the PQ-9 pool directly influences the transcription rates of these genes.

Reduced PQ-9 Pool: When the PQ-9 pool is predominantly reduced (favoring PSII activity), there is a decrease in the transcription of the psaAB genes, which encode the core proteins of PSI. Concurrently, the transcription of the psbA gene, encoding the D1 protein of the PSII reaction center, is promoted. This leads to a long-term adjustment that increases the relative amount of PSII to PSI.

Oxidized PQ-9 Pool: Conversely, an oxidized PQ-9 pool (favoring PSI activity) signals for an increase in the transcription of the psaAB genes and a decrease in the transcription of the psbA gene. This results in a higher PSI to PSII ratio.

This transcriptional regulation ensures that the stoichiometry of the photosystems is adjusted to match the prevailing light conditions, optimizing the efficiency of linear electron flow.

PQ-9 Pool Redox StateEffect on psaAB (PSI) TranscriptionEffect on psbA (PSII) TranscriptionResulting Photosystem Stoichiometry
ReducedDecreasedIncreasedHigher PSII / PSI ratio
OxidizedIncreasedDecreasedHigher PSI / PSII ratio

Control of Gene Expression

The redox state of the Plastoquinone-9 pool acts as a critical signal in chloroplast retrograde signaling, a communication pathway from the chloroplast to the nucleus that coordinates the expression of genes in both compartments. nih.gov

As discussed in the previous section, the redox state of PQ-9 is a primary regulator of the transcription of the chloroplast genes encoding the core components of PSI (psaAB) and PSII (psbA). This control allows for the adjustment of photosystem stoichiometry. In addition to these, the expression of other chloroplast genes, such as rbcL which encodes the large subunit of RuBisCO, can also be influenced by the redox state of the photosynthetic electron transport chain, although the direct link to the PQ-9 pool is part of a more complex regulatory network.

The influence of the PQ-9 redox state extends to the nucleus, regulating the expression of a suite of nuclear genes encoding chloroplast-localized proteins. This retrograde signaling is essential for the coordinated biogenesis and function of the photosynthetic apparatus.

lhcb Genes: The expression of the lhcb genes, which encode the chlorophyll (B73375) a/b binding proteins of LHCII, is under the control of the PQ-9 redox state. A more reduced PQ-9 pool can lead to a decrease in lhcb gene expression, providing a feedback mechanism to limit the antenna size of PSII under high light conditions.

Ascorbate (B8700270) Peroxidase: The expression of genes encoding antioxidant enzymes, such as ascorbate peroxidase, is also modulated by redox signals originating from the chloroplast, including the PQ-9 pool. This links the photosynthetic activity to the plant's capacity to cope with oxidative stress.

Plastocyanin Transcription Factors: The expression of the gene for plastocyanin, a mobile electron carrier that accepts electrons from the cytochrome b6f complex, is also subject to redox regulation, ensuring that the components of the electron transport chain are synthesized in a coordinated manner.

Other Nuclear Genes: Research has also shown that an oxidized PQ pool can lead to an increase in the transcript abundance of nuclear-encoded fatty acid desaturases, indicating a broader role for PQ-9 redox signaling in influencing membrane lipid composition. nih.gov

Role in Programmed Cell Death Pathways

Under conditions of severe stress, such as exposure to excessive light, the photosynthetic electron transport chain can become over-reduced. A hyper-reduced state of the Plastoquinone-9 pool is a key upstream signal in the initiation of programmed cell death (PCD) in plants.

This hyper-reduction leads to an increased production of reactive oxygen species (ROS), particularly singlet oxygen (¹O₂) and superoxide (B77818) (O₂⁻), at PSII and PSI. researchgate.netnih.govsemanticscholar.org This burst of ROS can cause significant oxidative damage to cellular components and initiate a signaling cascade that culminates in cell death.

In certain genetic backgrounds, such as the Arabidopsis lsd1 (lesion simulating disease 1) mutant, the regulation of cell death in response to redox signals is impaired. In these mutants, a hyper-reduced PQ-9 pool triggers runaway cell death, highlighting the critical role of PQ-9 in integrating environmental stress signals with cell fate decisions.

Dynamic Pools of this compound

The total Plastoquinone-9 content within the chloroplast is not homogenous but is partitioned into distinct pools with different localizations and functions. nih.gov These pools are dynamic and can exchange molecules, providing a mechanism for regulating the amount of PQ-9 actively participating in electron transport and for protecting the thylakoid membrane from oxidative damage.

There are two main pools of Plastoquinone-9:

Thylakoid Membrane Pool: This is the photochemically active pool of PQ-9 that is directly involved in photosynthetic electron transport. It is located within the thylakoid membrane and facilitates the transfer of electrons from PSII to the cytochrome b6f complex. In cyanobacteria, this active pool has been estimated to comprise about 50% of the total cellular PQ-9. nih.gov

Extrathylakoid Pool: A significant fraction of the total PQ-9 is located outside the thylakoid membranes, primarily in the plastoglobules and the chloroplast envelopes. nih.govnih.gov This pool is not directly involved in electron transport and is considered to be photochemically inactive.

The extrathylakoid pool of PQ-9 serves as a reservoir. Under conditions of high light stress, the PQ-9 in the thylakoid membrane can be consumed as it acts as a scavenger of reactive oxygen species, particularly singlet oxygen. nih.gov This consumption of the thylakoid PQ-9 pool can be compensated for by the mobilization of PQ-9 from the extrathylakoid pool, thus replenishing the active pool and maintaining photoprotection. nih.gov This dynamic interplay between the different pools of Plastoquinone-9 underscores its versatile roles in both photosynthesis and stress responses.

Plastoquinone-9 PoolLocationPrimary FunctionActivity in Electron Transport
Thylakoid Membrane PoolThylakoid MembraneElectron and proton carrierActive
Extrathylakoid PoolPlastoglobules, Chloroplast EnvelopesReservoir, PhotoprotectionInactive

Photoactive this compound in Thylakoids

The photoactive pool of Plastoquinone-9 is embedded within the lipid bilayer of the thylakoid membranes, where it functions as an essential component of the photosynthetic electron transport chain. wikipedia.orgnih.gov Its primary role is to act as a mobile electron carrier, shuttling electrons from Photosystem II (PSII) to the cytochrome b6f complex. wikipedia.orgnih.gov

Within PSII, there are distinct binding sites for plastoquinone molecules. wikipedia.orgnih.gov A PQ-9 molecule at the QA site is tightly bound and acts as a one-electron acceptor. nih.gov It then transfers the electron to a second, exchangeable plastoquinone molecule at the QB site. wikipedia.orgnih.gov This process occurs twice. After accepting two electrons from QA and picking up two protons from the chloroplast stroma, the PQ-9 molecule at the QB site is fully reduced to plastoquinol (PQH2). wikipedia.org This reduced, protonated molecule then detaches from PSII and diffuses laterally through the thylakoid membrane as part of the mobile PQ pool. wikipedia.orgnih.gov

The PQH2 travels to the cytochrome b6f complex, where it is oxidized, releasing the two electrons to the complex and the two protons into the thylakoid lumen. wikipedia.org This electron transfer continues down the chain, ultimately to Photosystem I (PSI), while the translocation of protons contributes to the generation of a proton motive force across the thylakoid membrane, which is used by ATP synthase to produce ATP. wikipedia.org The oxidized PQ-9 molecule then returns to PSII to accept another pair of electrons, continuing the cycle. wikipedia.org The redox state of this thylakoid PQ pool is a critical factor in regulating photosynthetic gene expression and acclimation processes like state transitions. nih.govresearchgate.net

Table 1: Key Roles of Photoactive Plastoquinone-9 in Thylakoids

FunctionDescriptionKey Complexes Involved
Electron Carrier Shuttles electrons from Photosystem II to the Cytochrome b6f complex. wikipedia.orgPhotosystem II (PSII), Cytochrome b6f
Proton Translocation Carries protons from the stroma to the thylakoid lumen upon reduction to PQH2. wikipedia.orgPhotosystem II (PSII), Cytochrome b6f
Redox Sensing The oxidation-reduction state of the PQ pool regulates gene expression and state transitions. nih.govPhotosynthetic Electron Transport Chain

Non-Photoactive this compound in Plastoglobules and Chloroplast Envelopes

A significant fraction of the total PQ-9 in chloroplasts is not directly involved in photosynthetic electron transport. nih.gov This non-photoactive pool is located in the plastoglobules and the chloroplast envelope membranes. nih.govnih.gov

Plastoglobules: These lipoprotein subcompartments are attached to the thylakoid membranes and serve as storage sites for lipids and prenylquinones, including PQ-9. nih.govnih.govresearchgate.net The PQ-9 stored in plastoglobules acts as a reservoir that can be mobilized to the thylakoids under specific conditions, such as high light stress. nih.gov This pool is crucial for photoprotection, where PQ-9 functions as a potent antioxidant. researchgate.netnih.gov It can scavenge reactive oxygen species (ROS), particularly singlet oxygen (¹O₂), thereby protecting the photosynthetic apparatus from oxidative damage. nih.gov When PQ-9 scavenges singlet oxygen, it is oxidized to products like hydroxyplastoquinone (PQ-C). nih.gov

Chloroplast Envelopes: The inner and outer envelope membranes of the chloroplast also contain PQ-9. nih.govcore.ac.uk The inner envelope membrane, in particular, contains a higher amount of PQ-9 compared to the outer membrane. nih.govcore.ac.uk This membrane is a key site for the biosynthesis of PQ-9 and other prenylquinones. nih.govuni-muenchen.de The presence of PQ-9 in the envelope suggests its involvement in chloroplast metabolism beyond photosynthesis and its role as a precursor or intermediate storage pool before transport to other compartments. nih.govuni-muenchen.de

Table 2: Distribution and Function of Non-Photoactive Plastoquinone-9

LocationRelative AmountPrimary Functions
Plastoglobules Significant storage pool. nih.govnih.govAntioxidant (ROS scavenging), photoprotection, reservoir for thylakoid pool. researchgate.netnih.gov
Inner Chloroplast Envelope Enriched compared to the outer envelope. nih.govcore.ac.ukSite of biosynthesis, metabolic roles. nih.govuni-muenchen.de
Outer Chloroplast Envelope Lower concentration than the inner envelope. core.ac.ukComponent of the membrane structure. nih.gov

Exchange Mechanisms Between Plastoquinone Pools

The photoactive and non-photoactive pools of Plastoquinone-9 are not isolated but are in a dynamic equilibrium. nih.govunine.ch This exchange is critical for the plant's ability to acclimate to changing environmental conditions, particularly light intensity. nih.govnih.gov

The exchange is facilitated by the direct and permanent physical connection between plastoglobules and thylakoid membranes. nih.govresearchgate.netunine.ch Plastoglobules are attached to the thylakoids via a half-lipid bilayer that is continuous with the stromal leaflet of the thylakoid membrane. researchgate.netunine.ch This structural coupling allows for the relatively free exchange of lipid-soluble molecules, including PQ-9, between the storage sites in the plastoglobules and the functional sites in the thylakoids. nih.gov

Under conditions of high light stress, the demand for photoprotective antioxidants increases. nih.gov Studies have shown that during exposure to high light, the PQ-9 pool within the thylakoids decreases as it is consumed in scavenging singlet oxygen. nih.gov This depletion is counteracted by the replenishment of PQ-9 from the extrathylakoid reservoir located in the plastoglobules and potentially the chloroplast envelope. nih.gov This dynamic trafficking ensures that the thylakoid membranes are adequately supplied with PQ-9 to maintain both photosynthetic efficiency and protection against photo-oxidative damage. nih.govnih.gov Therefore, the non-photoactive pool in plastoglobules acts as a buffer, maintaining the stability and functionality of the photoactive pool in the thylakoids. nih.gov

Plastoquinone 9 in Plant Stress Responses and Acclimation

Role in Photoprotection Mechanisms

Plastoquinone (B1678516) 9 is integral to photoprotection, the process by which plants mitigate the damaging effects of excess light energy. nih.govresearchgate.net Beyond its function in electron transport, PQ-9 participates in the dissipation of excess excitation energy, thereby preventing the formation of harmful reactive oxygen species (ROS). nih.gov The redox state of the plastoquinone pool is a crucial regulatory factor in chloroplast metabolism and gene expression, influencing the plant's ability to acclimate to high light conditions. researchgate.netnih.gov

One of the key photoprotective mechanisms is the xanthophyll cycle, which dissipates excess energy as heat. nih.govrseco.org This cycle involves the enzymatic conversion of violaxanthin to zeaxanthin via antheraxanthin in response to high light stress. rseco.org While not a direct component of the cycle, the redox state of the Plastoquinone 9 pool influences the activity of the enzymes involved in these conversions. A highly reduced PQ-9 pool, indicative of high light pressure on the photosystems, signals the activation of energy dissipation pathways, including the xanthophyll cycle. nih.govnih.gov This helps to prevent the over-reduction of the photosynthetic electron transport chain and subsequent damage. portlandpress.com

Research has demonstrated that an increased capacity for this compound biosynthesis enhances phototolerance in plants. nih.gov Overexpression of genes involved in PQ-9 synthesis leads to plants that are more resistant to photooxidative stress, exhibiting reduced leaf bleaching, lipid peroxidation, and photoinhibition of Photosystem II (PSII) under high light conditions. researchgate.netresearchgate.net This highlights the central role of this compound in the suite of photoprotective mechanisms that allow plants to survive and thrive under fluctuating light environments.

Antioxidant Activity of Reduced this compound (Plastoquinol 9)

The reduced form of this compound, Plastoquinol 9 (PQH2-9), is a potent lipid-soluble antioxidant within the thylakoid membranes. nih.govwikipedia.orgnih.gov Its antioxidant function is crucial for protecting the photosynthetic apparatus from oxidative damage caused by reactive oxygen species (ROS), which are inevitably produced during photosynthesis, particularly under stress conditions. nih.govmdpi.com The antioxidant capacity of Plastoquinol 9 complements other protective molecules like tocopherols and carotenoids. nih.gov In fact, some studies suggest that plastoquinol can be more effective than α-tocopherol in scavenging certain ROS, such as singlet oxygen, during high light stress. researchgate.net

The strategic location of Plastoquinol 9 within the thylakoid membrane allows it to effectively intercept and neutralize ROS at their site of production, thereby preventing damage to sensitive components like lipids and proteins. nih.gov

Plastoquinol 9 is a versatile antioxidant capable of scavenging several types of ROS, playing a critical role in maintaining the redox balance within the chloroplast. mdpi.comresearchgate.net Its ability to directly interact with and neutralize these damaging molecules is a key feature of its protective function. eco-vector.com

Singlet oxygen (¹O₂) is a highly reactive and damaging ROS primarily generated at Photosystem II (PSII) under high light conditions. researchgate.netnih.gov Plastoquinol 9 is an efficient chemical quencher of ¹O₂, directly reacting with it to form various oxidized products. researchgate.netnih.gov This chemical scavenging is associated with the consumption of PQH2-9 and the formation of this compound (PQ-9) and subsequently hydroxyplastoquinone derivatives. researchgate.net The reaction between Plastoquinol 9 and singlet oxygen can also lead to the formation of hydrogen peroxide, another important signaling molecule. core.ac.uknih.gov

Studies have shown that plants with higher levels of this compound are better protected against ¹O₂-induced damage. nih.govbohrium.com The rate constants for the reaction between ¹O₂ and both the head group and the isoprenoid side chain of plastoquinol are high, making it a more effective antioxidant in this regard than tocopherols. nih.gov

The superoxide (B77818) anion radical (O₂⁻) is another major ROS produced in chloroplasts, particularly at Photosystem I (PSI). nih.govresearchgate.net Plastoquinol 9 has been shown to be the most active among thylakoid membrane prenyllipids in scavenging superoxide radicals. nih.gov It can reduce superoxide to hydrogen peroxide, thus detoxifying this harmful radical. wikipedia.orgresearchgate.netnih.gov This reaction not only scavenges superoxide but also produces hydrogen peroxide, which can act as a signaling molecule in the cell. researchgate.netnih.gov The interaction with superoxide can lead to the formation of plastosemiquinone. wikipedia.org

Hydrogen peroxide (H₂O₂) is a more stable ROS that can diffuse across membranes and is involved in various signaling pathways. nih.govnih.gov Plastoquinol 9 can react with and scavenge H₂O₂, leading to its oxidation to this compound. nih.govresearchgate.net The reaction between Plastoquinol 9 and singlet oxygen is also a significant source of H₂O₂ within the lipophilic thylakoid membrane. core.ac.uknih.gov While H₂O₂ is less reactive than other ROS, its accumulation can lead to oxidative damage, and its levels are carefully controlled within the cell. The interaction with Plastoquinol 9 is one of the mechanisms that contributes to this regulation. researchgate.netmdpi.com

By effectively scavenging ROS, Plastoquinol 9 plays a crucial role in mitigating oxidative damage to key cellular components. This protective action is particularly important for the lipid-rich thylakoid membranes and the protein complexes of the photosynthetic machinery. nih.gov

A primary consequence of excessive ROS production is lipid peroxidation, a chain reaction that can severely damage membranes, leading to loss of fluidity and integrity. nih.gov Studies on isolated spinach thylakoid membranes have shown that maintaining the plastoquinone pool in a reduced state (as Plastoquinol 9) results in a virtually complete inhibition of lipid peroxidation and pigment bleaching under strong illumination. nih.gov Conversely, an oxidized plastoquinone pool markedly enhances this damage. nih.gov

Photosystem II (PSII) is particularly susceptible to damage from excess light, a phenomenon known as photoinhibition. nih.govresearchgate.net The antioxidant activity of Plastoquinol 9 contributes to the protection of PSII from photoinhibition. By quenching singlet oxygen, a major cause of damage to the D1 protein of the PSII reaction center, Plastoquinol 9 helps to maintain the function of PSII. nih.gov Arabidopsis plants overexpressing a key gene in this compound biosynthesis have demonstrated significantly reduced PSII photoinhibition under high light stress, directly linking higher PQ-9 levels to enhanced photoprotection. researchgate.netresearchgate.net

Interactive Data Table: Antioxidant Activities of Plastoquinol 9

Below is a summary of the antioxidant functions of Plastoquinol 9 (PQH2-9).

Reactive Oxygen Species (ROS)Interaction with Plastoquinol 9 (PQH2-9)Key Research Findings
Singlet Oxygen (¹O₂) ** Direct chemical quenching and scavenging.PQH2-9 is consumed to form PQ-9 and hydroxy derivatives. researchgate.net This reaction can also produce H₂O₂. core.ac.uknih.gov PQH2-9 is considered more effective than α-tocopherol in ¹O₂ scavenging. researchgate.net
Superoxide Anion Radical (O₂⁻) Scavenges by reducing it to hydrogen peroxide.Plastoquinol 9 is the most active prenyllipid in thylakoids for scavenging superoxide. nih.gov This interaction can form plastosemiquinone. wikipedia.org
Hydrogen Peroxide (H₂O₂) **Scavenges H₂O₂, leading to its oxidation to PQ-9.The reaction of PQH2-9 with ¹O₂ is a source of H₂O₂ in the thylakoid membrane. core.ac.uknih.gov H₂O₂ can also accelerate the oxidation of the PQ pool. researchgate.netmdpi.com

Interactive Data Table: Protective Effects of Plastoquinol 9

This table outlines the protective outcomes of Plastoquinol 9's antioxidant activity.

Type of DamageProtective Role of Plastoquinol 9 (PQH2-9)Supporting Evidence
Lipid Peroxidation Inhibits the chain reactions of lipid peroxidation in thylakoid membranes.A reduced plastoquinone pool almost completely prevents lipid peroxidation under high light. nih.gov Plants with increased PQ-9 biosynthesis show decreased lipid peroxidation. researchgate.netresearchgate.net
PSII Photoinhibition Protects Photosystem II from light-induced damage.Scavenging of singlet oxygen by PQH2-9 protects the D1 protein of the PSII reaction center. nih.gov Overexpression of PQ-9 biosynthesis genes leads to reduced PSII photoinhibition. researchgate.netresearchgate.net

Scavenging of Reactive Oxygen Species (ROS)

Response to Abiotic Stresses

Abiotic stresses, such as high light, cold, and the presence of heavy metals, disrupt the delicate balance of a plant's physiological processes. PQ-9 is intricately involved in the mechanisms that allow plants to cope with these non-living environmental stressors.

High Light Stress Acclimation

Exposure to excessive light can lead to photo-oxidative damage. Plants acclimate to high light conditions through various mechanisms, many of which involve PQ-9.

When Arabidopsis plants are grown under increasing photon flux densities (PFDs), there is a notable accumulation of total PQ-9 in the leaves. However, research indicates that the photoactive PQ-9 pool within the thylakoid membrane, which is directly involved in electron transport, remains relatively constant at approximately 700 pmol mg⁻¹ leaf dry weight, irrespective of the light intensity during growth. nih.gov The majority of the PQ-9 accumulation under high light occurs in the photochemically non-active pool, located in plastoglobules and chloroplast envelopes, which can constitute up to 75% of the total PQ-9 content. nih.gov This suggests that the non-photoactive pool may serve as a reservoir.

The redox state of the plastoquinone pool is a critical signal for acclimation. A more reduced PQ pool, indicative of high light conditions, can trigger long-term acclimation responses, including the regulation of gene expression for photosynthetic proteins. oup.com For instance, in the diatom Phaeodactylum tricornutum, an increased reduction state of the PQ pool stimulates the expression of specific LHCX genes, which are involved in photoprotection. oup.com

Growth ConditionTotal Plastoquinone-9 LevelPhotoactive Plastoquinone-9 PoolNon-Photoactive Plastoquinone-9 Pool
Low LightLowerStableLower proportion
High LightMarked AccumulationStableUp to 75% of total

Cold Stress Responses

Low temperatures can impair photosynthetic efficiency and lead to oxidative stress. The concentration and redox state of PQ-9 are important factors in a plant's ability to withstand cold conditions.

In chilling-sensitive plants, such as beans, cold stress can lead to a higher content of PQ-9 within plastoglobules, which may act as a reservoir of this molecule. nih.gov In contrast, studies on plants with defective Fibrillin 5 (FBN5), a protein required for PQ-9 biosynthesis, have shown that reduced PQ-9 content is linked to lower photosynthetic performance and a greater accumulation of hydrogen peroxide under cold stress. nih.gov This indicates that adequate levels of PQ-9 are necessary for maintaining photosynthetic function and mitigating oxidative damage during cold stress. nih.gov Cold acclimation can help prevent the excessive reduction of the plastoquinone pool, thereby reducing photoinhibition of Photosystem II (PSII). nih.gov

Plant ConditionPlastoquinone-9 LevelPhotosynthetic Performance under ColdHydrogen Peroxide Accumulation under Cold
Wild TypeNormalNormalNormal
Defective FBN5 (Reduced PQ-9)ReducedLowerHigher

Heavy Metal Stress

Heavy metals like cadmium (Cd) are toxic to plants and can disrupt photosynthesis. One of the targets of cadmium toxicity is the photosynthetic electron transport chain. Research on pea plants exposed to cadmium has shown that it can inhibit the electron transfer from plastoquinones to the terminal electron acceptors of Photosystem I (PSI). nih.gov This disruption of the electron flow can lead to a cascade of damaging effects within the chloroplast. The damage to the plastoquinone pool is a significant aspect of cadmium's phytotoxicity. oup.com

Response to Biotic Stresses

Plants are constantly challenged by pathogens, and chloroplasts play a key role in orchestrating defense responses. The redox state of the PQ-9 pool has emerged as a crucial signaling element in plant immunity.

Pathogen Challenge Responses

The interaction between a plant and a pathogen involves a complex signaling network. Signals originating from the plastoquinone pool can indirectly orchestrate the plant's defense response. researchgate.net

Studies on Mesembryanthemum crystallinum infected with the necrotrophic fungus Botrytis cinerea have demonstrated that the redox state of the PQ-9 pool modifies the plant's response. nih.govdaneshyari.com When the PQ pool is more reduced, simulating high light conditions, it can lead to an accelerated hypersensitive-like response, which is a form of programmed cell death to limit pathogen spread. researchgate.net This reduced state of the PQ pool also influences the activity of key antioxidant enzymes, such as catalase and superoxide dismutase, during the pathogen response. researchgate.net For instance, a response in catalase activity that is vital for the hypersensitive-like response was observed only when the PQ pool was in a more reduced state. nih.gov

Plastoquinone-9 Pool Redox StateResponse to Botrytis cinerea InfectionCatalase Activity Response
Oxidized (Simulating Darkness)NormalStress-independent
Reduced (Simulating High Light)Accelerated Hypersensitive-like ResponseVital for Hypersensitive-like Response

Genetic Manipulation of this compound Biosynthesis for Stress Tolerance

Given the central role of PQ-9 in stress responses, manipulating its biosynthesis through genetic engineering presents a promising avenue for developing more stress-tolerant crops.

The overexpression of genes involved in the PQ-9 biosynthetic pathway can lead to increased levels of PQ-9. For example, boosting PQ-9 biosynthesis by overexpressing a solanesyl diphosphate-synthesizing enzyme in Arabidopsis resulted in a significant increase in PQ-9 levels, particularly at high PFDs. nih.gov This accumulation, however, occurred primarily in the non-photoactive pool. nih.gov

Research has shown that enhancing PQ-9 abundance can boost plant stress tolerance. nih.gov Plants with genetically increased PQ-9 levels have demonstrated enhanced resistance to photooxidative stress. Similarly, fibrillin 5 (FBN5) has been identified as essential for PQ-9 biosynthesis, as it interacts with solanesyl diphosphate (B83284) synthases. nih.gov Plants with defective FBN5 and consequently lower PQ-9 levels show increased sensitivity to cold stress. nih.gov These findings underscore the potential of targeting the PQ-9 biosynthesis pathway to improve plant resilience to a variety of environmental stresses.

Molecular Interactions and Regulatory Mechanisms Involving Plastoquinone 9

Interaction with Photosystem II (PSII) Reaction Center Proteins

The initial steps of electron transfer in photosynthesis involve the direct interaction of Plastoquinone-9 with the reaction center proteins of Photosystem II. PSII, a multi-subunit protein complex, facilitates the light-induced transfer of electrons from water to plastoquinone (B1678516). Within the PSII reaction center, there are two specific binding sites for plastoquinone, designated QA and QB, which play distinct roles in the sequential reduction of PQ-9.

The QA and QB binding sites are located on the D2 and D1 proteins of the PSII reaction center, respectively. Plastoquinone at the QA site is tightly bound and functions as a one-electron acceptor. rutgers.edu Upon excitation of the PSII reaction center chlorophyll (B73375), P680, an electron is transferred to the primary acceptor pheophytin and then to the QA plastoquinone, forming a stable semiquinone anion, QA•-.

In contrast, the QB site is a transient binding site for a mobile molecule of Plastoquinone-9 from the thylakoid membrane pool. rutgers.edu The QB site is where the two-electron reduction of PQ-9 occurs. The electron from QA•- is transferred to the PQ-9 molecule at the QB site, forming a plastosemiquinone anion, QB•-. Following a second photochemical event and the subsequent reduction of another QA molecule, a second electron is transferred to QB•-. This two-electron reduction, coupled with the uptake of two protons from the stroma, results in the formation of fully reduced plastoquinol (PQH2). The PQH2 then detaches from the QB site and re-enters the mobile plastoquinone pool in the thylakoid membrane, where it can diffuse to the cytochrome b6f complex to continue the electron transport chain. wikipedia.org The now-empty QB site is then ready to bind another oxidized PQ-9 molecule.

Binding SiteLocationBinding AffinityFunction
QAD2 protein of PSIITightly boundOne-electron acceptor, forms a stable semiquinone
QBD1 protein of PSIITransiently boundTwo-electron acceptor, reduced to plastoquinol (PQH2)

The kinetics of electron transfer from QA to QB are multiphasic and depend on the occupancy of the QB binding site. The reduction of QB by QA•- to form QB•- is a relatively fast process. However, the subsequent reduction of QB•- to plastoquinol is influenced by factors such as the availability of a second electron from QA•- and the protonation steps.

Research has shown that the oxidation of QA•- exhibits different time constants depending on the state of the QB site.

With an oxidized plastoquinone in the QB site, the electron transfer from QA•- occurs with a time constant in the range of 0.2-0.4 milliseconds.

When the QB site is occupied by the semiquinone anion (QB•-), the subsequent electron transfer from QA•- has a time constant of approximately 0.6-0.8 milliseconds.

If the QB site is empty, the process is slower, with a time constant of 2-3 milliseconds, as it is limited by the binding of a new plastoquinone molecule.

The presence of plastoquinol or certain inhibitors in the QB site can significantly slow down the kinetics, with time constants on the order of 0.1 seconds.

State of QB SiteTime Constant for QA•- Oxidation
Occupied by oxidized Plastoquinone0.2 - 0.4 ms
Occupied by Plastoquinone semiquinone (QB•-)0.6 - 0.8 ms
Empty2 - 3 ms
Blocked by Plastoquinol or inhibitors~0.1 s

Interaction with Photosystem I (PSI)

While Plastoquinone-9 does not have a direct, stable binding site within the Photosystem I (PSI) reaction center in the same manner as in PSII, the redox state of the plastoquinone pool does exert a regulatory influence on PSI activity. The primary electron donor to PSI is plastocyanin, which receives electrons from the cytochrome b6f complex after the oxidation of plastoquinol.

However, studies have demonstrated an indirect interaction where oxidized plastoquinone molecules can act as quenchers of chlorophyll fluorescence within the PSI antenna system. This quenching effect suggests that a highly oxidized PQ pool can increase the thermal dissipation of excited chlorophyll states in PSI, thereby reducing its photochemical efficiency. Conversely, a more reduced plastoquinone pool leads to an increase in PSI fluorescence, indicating a decrease in energy dissipation and a higher potential for photochemical work. This regulatory mechanism implies that the redox state of the plastoquinone pool can modulate the balance of light energy distribution between PSII and PSI, a process known as state transitions.

Regulation of Plastoquinone 9 Pool Size and Redox State

The total amount and the reduction-oxidation (redox) state of the Plastoquinone-9 pool are critical parameters that are tightly regulated to maintain photosynthetic efficiency and prevent photodamage. The PQ pool acts as a buffer for electrons and its redox state serves as a key sensory signal for various regulatory pathways in the chloroplast.

The redox state of the plastoquinone pool is maintained under strict homeostatic control. This means that despite fluctuations in light intensity or metabolic demands, the cell actively works to keep the ratio of reduced plastoquinol (PQH2) to oxidized plastoquinone (PQ) within a narrow range. acs.org This homeostasis is crucial because the redox state of the PQ pool is a primary signal for the regulation of gene expression related to photosynthesis and for the control of the stoichiometry of PSII and PSI complexes. acs.org An overly reduced PQ pool can lead to the production of reactive oxygen species (ROS), while an overly oxidized pool can limit the rate of photosynthesis. The cell employs various mechanisms, including the regulation of gene expression and post-translational modifications of light-harvesting complexes, to adjust the electron flow and maintain the redox balance of the PQ pool. acs.org

Chlororespiration is a respiratory process that occurs in the thylakoid membrane and involves the transfer of electrons from stromal reductants to oxygen. A key enzyme in this pathway is the Plastoquinol Terminal Oxidase (PTOX). khanacademy.org PTOX is a non-heme di-iron carboxylate protein that catalyzes the oxidation of plastoquinol (PQH2) and the reduction of molecular oxygen to water. nih.gov

This process serves as an alternative electron sink, particularly when the primary photosynthetic pathway is saturated or impaired. By oxidizing PQH2, PTOX helps to prevent the over-reduction of the plastoquinone pool, especially under high light stress or during periods of darkness. khanacademy.orgyoutube.com In the dark, PTOX is thought to play a critical role in setting the redox poise of the plastoquinone pool. khanacademy.org This function is important for processes such as carotenoid biosynthesis and the regulation of cyclic electron flow around PSI. khanacademy.org Thus, chlororespiration, through the action of PTOX, is a vital mechanism for maintaining the redox homeostasis of the Plastoquinone-9 pool and protecting the photosynthetic apparatus from oxidative damage. nih.gov

Protein-Plastoquinone 9 Interactions (e.g., FBN5 with SPSs)

Plastoquinone-9 (PQ-9) biosynthesis and function are intricately linked to specific protein interactions within the chloroplast. These interactions are crucial for the efficient synthesis of PQ-9 and for modulating its accessibility and role in the photosynthetic electron transport chain. A key example of such a regulatory interaction is that between Fibrillin 5 (FBN5) and Solanesyl Diphosphate (B83284) Synthases (SPSs).

Fibrillins are a class of lipid-associated proteins found in the plastids of all photosynthetic organisms. While often associated with the sequestration of carotenoids in chromoplasts, certain fibrillins play vital roles in leaf tissues. nih.govnih.gov Research in Arabidopsis thaliana has identified Fibrillin 5 (FBN5) as a critical component in the biosynthesis of PQ-9. nih.govnih.gov

The interaction between FBN5 and SPSs is fundamental to the production of the solanesyl tail of the PQ-9 molecule. In chloroplasts, FBN5 specifically interacts with two solanesyl diphosphate synthases, SPS1 and SPS2. nih.govnih.gov These enzymes are responsible for synthesizing the C45 solanesyl diphosphate precursor, which forms the hydrophobic side chain of PQ-9.

The role of FBN5 appears to be structural and stimulatory. Lacking any obvious enzyme-associated domains, FBN5 is thought to facilitate the activity of SPS1 and SPS2. nih.gov It is proposed that FBN5 binds to the hydrophobic solanesyl moiety produced by SPS1 and SPS2. This binding, occurring within FBN5/SPS homodimeric complexes, stimulates the enzymatic activity of both SPS1 and SPS2. nih.gov This enhancement of SPS activity is crucial for maintaining an adequate supply of the solanesyl precursor for PQ-9 synthesis.

The physiological significance of the FBN5-SPS interaction is underscored by the phenotype of plants with defective FBN5. Mutations in the FBN5 gene can be lethal to seedlings. nih.govnih.gov Transgenic plants with reduced levels of FBN5 exhibit slower growth and a smaller size compared to wild-type plants. nih.govnih.gov These plants also accumulate lower levels of both PQ-9 and its cyclized derivative, plastochromanol-8. nih.govnih.gov Interestingly, the levels of other lipophilic antioxidants, such as tocopherols, are not affected, indicating a specific role for FBN5 in the PQ-9 biosynthetic pathway. nih.gov The reduced PQ-9 content in these plants directly correlates with diminished photosynthetic performance and increased susceptibility to oxidative stress, as evidenced by higher levels of hydrogen peroxide under cold stress conditions. nih.govnih.gov

This evidence firmly establishes that the interaction between FBN5 and SPSs is a key regulatory mechanism in the biosynthesis of Plastoquinone-9, thereby influencing photosynthetic efficiency and the plant's ability to respond to environmental stress.

Interacting ProteinsOrganismLocationFunction of InteractionConsequence of Disrupted Interaction
Fibrillin 5 (FBN5)Arabidopsis thalianaChloroplastsStimulates the enzymatic activity of SPS1 and SPS2 for the biosynthesis of the solanesyl moiety of PQ-9. nih.govReduced levels of PQ-9 and plastochromanol-8, leading to impaired photosynthetic performance and increased oxidative stress. nih.govnih.gov
Solanesyl Diphosphate Synthase 1 (SPS1)Arabidopsis thalianaChloroplastsCatalyzes the synthesis of the solanesyl diphosphate precursor of the PQ-9 side chain. nih.govnih.govImpaired PQ-9 biosynthesis.
Solanesyl Diphosphate Synthase 2 (SPS2)Arabidopsis thalianaChloroplastsCatalyzes the synthesis of the solanesyl diphosphate precursor of the PQ-9 side chain. nih.govnih.govImpaired PQ-9 biosynthesis.

Analytical and Research Methodologies for Plastoquinone 9 Studies

Extraction and Purification Techniques

The isolation of Plastoquinone-9 from complex biological matrices, such as plant chloroplasts, is a critical first step for any detailed study. The lipophilic nature of PQ-9 dictates the choice of solvents and chromatographic systems used in its extraction and purification.

Solvent extraction is the initial step to isolate Plastoquinone-9 from its native environment within the thylakoid membranes of chloroplasts. The selection of an appropriate solvent system is crucial for efficiently partitioning the nonpolar PQ-9 molecule away from the aqueous and polar components of the cell.

A commonly employed method involves the use of a two-phase solvent system, such as methanol (B129727) and petroleum ether . In this protocol, a chloroplast suspension is vigorously mixed with a methanol:petroleum ether mixture. This process disrupts the chloroplast membranes and allows the lipophilic PQ-9 to be solubilized in the nonpolar petroleum ether phase. The more polar components, including a significant portion of chlorophylls (B1240455) and carotenoids, remain in the aqueous methanol phase. This partitioning significantly reduces the complexity of the extract, facilitating subsequent purification steps. The petroleum ether fractions containing the extracted PQ-9 are then collected and can be concentrated for further processing.

Other organic solvents that have been utilized for the extraction of prenylquinones like PQ-9 include acetone, diethyl ether, and ethanol. The choice of solvent can influence the extraction efficiency and the co-extraction of other lipid-soluble compounds.

Table 1: Common Solvents Used in Plastoquinone-9 Extraction

SolventPolarityBoiling Point (°C)Key Characteristics
Petroleum EtherNonpolar40-60Excellent for dissolving nonpolar lipids like PQ-9.
MethanolPolar64.7Used in combination with nonpolar solvents to create a two-phase system for partitioning.
AcetonePolar56Effective at disrupting membranes and solubilizing lipids.
Diethyl EtherRelatively Nonpolar34.6Good solvent for lipids, often used in fractionation steps.
EthanolPolar78.37Can be used in combination with other solvents for extraction.

Following solvent extraction, the crude extract containing Plastoquinone-9 and other co-extracted lipids requires further purification. Chromatographic techniques are indispensable for separating PQ-9 from other molecules with similar solubility properties.

Open column chromatography is often used as an initial purification step. A common stationary phase for this purpose is alumina (B75360) (aluminum oxide) . The crude extract, dissolved in a nonpolar solvent like petroleum ether, is loaded onto the alumina column. A gradient of increasing solvent polarity, typically achieved by adding diethyl ether to the petroleum ether, is then used to elute the different components. This process effectively removes a large portion of pigments like chlorophylls and carotenoids. An interesting aspect of using an acidic alumina column is that it promotes the oxidation of any reduced plastoquinol (PQH2-9) to the more stable oxidized form (PQ-9), which simplifies the subsequent purification and quantification.

For achieving high purity, High-Performance Liquid Chromatography (HPLC) is the method of choice. A two-step chromatographic approach using orthogonal stationary phases can be particularly effective. After an initial fractionation on an alumina column, the PQ-9 containing fractions can be subjected to reverse-phase HPLC (RP-HPLC) . In this technique, a nonpolar stationary phase, such as octadecylsilane (B103800) (C18), is used with a polar mobile phase. This allows for the fine separation of PQ-9 from other closely related quinones and lipids. The use of a C18 column is a standard and robust method for the analytical and preparative isolation of Plastoquinone-9.

Quantification Methods

Accurate quantification of Plastoquinone-9 is essential for studying its abundance in different organisms and its response to various environmental conditions. Both spectrophotometric and chromatographic methods are employed for this purpose.

Spectrophotometry provides a relatively simple and rapid method for the quantification of Plastoquinone-9. This technique is based on the differential absorption of light by the oxidized and reduced forms of PQ-9. The oxidized form of Plastoquinone-9 exhibits a characteristic absorption maximum at approximately 255 nm.

To quantify the amount of PQ-9, a difference spectrum is often recorded before and after the addition of a reducing agent, such as sodium borohydride. The reduction of PQ-9 to PQH2-9 leads to a decrease in absorbance at 255 nm. The concentration of PQ-9 can then be calculated from this change in absorbance using the Beer-Lambert law and a known extinction coefficient. For instance, the oxidized-minus-reduced difference spectrum at 255 nm (ox-red ΔA255nm) can be used, assuming a differential extinction coefficient (Δε255nm) of 15 mM⁻¹cm⁻¹.

For more precise and specific quantification, especially in complex mixtures, HPLC coupled with a suitable detection system is the preferred method. This approach combines the excellent separation capabilities of HPLC with sensitive detection techniques.

An analytical reverse-phase HPLC system is commonly used for the quantification of PQ-9. A C18 column is typically employed to separate PQ-9 from other compounds in the extract. The detection is most frequently performed using a UV-Vis detector . The chromatogram is monitored at 255 nm to detect the oxidized form of PQ-9 and at 290 nm for the reduced form, plastoquinol-9 (B116176) (PQH2-9). The amount of PQ-9 in the sample is determined by comparing the peak area of the PQ-9 peak in the chromatogram to a calibration curve generated using known concentrations of a purified PQ-9 standard. In the absence of a commercial standard, the concentration of a purified PQ-9 solution, determined spectrophotometrically, can be used to calibrate the HPLC system.

Table 2: Comparison of Quantification Methods for Plastoquinone-9

MethodPrincipleAdvantagesDisadvantages
Spectrophotometric AssayMeasures the difference in absorbance between oxidized and reduced forms.Rapid, simple, and cost-effective.Less specific; can be affected by interfering compounds that absorb at similar wavelengths.
HPLC with UV-Vis DetectionSeparates PQ-9 from other compounds before detection based on its UV absorbance.Highly specific and sensitive; allows for simultaneous quantification of oxidized and reduced forms.Requires more specialized equipment and can be more time-consuming.

Spectroscopic Techniques

Spectroscopic techniques are powerful tools for the structural elucidation and characterization of Plastoquinone-9. These methods provide detailed information about the molecule's chemical structure, functional groups, and atomic connectivity.

Fourier Transform Infrared (FTIR) Spectroscopy has been used to study the vibrational properties of Plastoquinone-9, particularly when it is bound to proteins in photosynthetic reaction centers. FTIR difference spectroscopy can reveal changes in the vibrational modes of the PQ-9 molecule upon its reduction or oxidation. For example, studies have identified bands in the FTIR difference spectrum that are associated with the C=O stretching modes of the quinone ring. These studies have shown that the frequency of these modes can shift depending on the local environment of the PQ-9 molecule, providing insights into its interactions with the surrounding protein.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a fundamental technique for determining the complete structure of organic molecules. While detailed ¹H and ¹³C NMR spectral data for Plastoquinone-9 are available in spectral databases, the complexity of the long isoprenoid chain can make complete assignment challenging. However, NMR provides definitive information on the connectivity of atoms and the stereochemistry of the molecule.

Mass Spectrometry (MS) is used to determine the molecular weight and elemental composition of Plastoquinone-9. The molecular weight of Plastoquinone-9 is approximately 749.2 g/mol . In techniques like Gas Chromatography-Mass Spectrometry (GC-MS), the molecule can be fragmented, and the resulting fragmentation pattern provides valuable structural information. For Plastoquinone-9, characteristic fragments would arise from the cleavage of the isoprenoid side chain and the benzoquinone head group. For instance, a prominent peak at m/z 189 is often observed in the mass spectrum of Plastoquinone-9, corresponding to the benzoquinone moiety with a portion of the side chain. The molecular ion peak at m/z 748 can also be detected.

Table 3: Spectroscopic Data for Plastoquinone-9

TechniqueType of Information ProvidedKey Findings for Plastoquinone-9
FTIR Vibrational modes of functional groups.Identification of C=O stretching frequencies of the quinone ring and their shifts upon redox changes.
NMR Atomic connectivity and chemical environment of ¹H and ¹³C nuclei.Provides a detailed map of the carbon and proton skeleton, confirming the structure of the benzoquinone head and the nine-isoprenoid tail.
MS Molecular weight and fragmentation pattern.Confirms the molecular weight (approx. 749.2 g/mol ) and provides structural information through characteristic fragment ions (e.g., m/z 189 and 748).

Chlorophyll (B73375) Fluorescence Analysis

The redox state of the plastoquinone (B1678516) pool is a critical factor influencing chlorophyll fluorescence yield. nih.govnih.govresearchgate.net When the primary quinone acceptor of PSII, QA, is oxidized, the reaction center is "open" and can accept an electron, leading to high photochemical efficiency and low fluorescence (termed Fo, the minimal fluorescence). nih.gov Conversely, when QA is reduced (QA-), it cannot accept another electron, the reaction center is "closed," and the fluorescence yield rises to a maximum level (Fm). nih.govexlibrisgroup.com

The PQ-9 pool acts as the electron acceptor from QA (via an intermediate, QB). exlibrisgroup.com Therefore, the oxidation-reduction state of the PQ-9 pool directly impacts the redox state of QA and, consequently, the fluorescence emission. nih.govfrontiersin.org An oxidized PQ pool readily accepts electrons from PSII, keeping QA oxidized and fluorescence low. A reduced PQ pool, however, leads to the accumulation of QA-, causing an increase in fluorescence. exlibrisgroup.comfrontiersin.org

Researchers utilize various chlorophyll fluorescence parameters to probe the PQ-9 pool. For instance, the multiphase fluorescence induction curve (Kautsky effect) provides information on the capacity of the electron carrier pool between PSII and Photosystem I (PSI). nih.gov The parameter 'qL', which estimates the fraction of open PSII centers, can indicate the redox state of the PQ pool under illumination. researchgate.net Furthermore, the rate of QA- re-oxidation in the dark, which can be monitored by the decay of fluorescence, is influenced by the availability of oxidized PQ-9 molecules. frontiersin.org Studies have shown that oxidized PQ-9 can act as a non-photochemical quencher of chlorophyll fluorescence through a static mechanism, meaning it can dissipate excitation energy directly from the antenna complexes. nih.gov

Fluorescence ParameterDescriptionRelation to Plastoquinone-9 Pool
Fo Minimal fluorescence level when PSII reaction centers are open.Can be influenced by oxidized PQ-9, which acts as a quencher. frontiersin.org
Fm Maximal fluorescence level when PSII reaction centers are closed.Affected by the size of the PQ pool and the rate of its reoxidation. nih.gov
Fv/Fm Maximum quantum yield of PSII photochemistry.Indirectly affected by the overall efficiency of electron transport, which depends on PQ-9 function.
qL Fraction of "open" PSII reaction centers.Provides an estimate of the redox state of the PQ pool under illumination. researchgate.net
QA- Re-oxidation Kinetics The rate at which the primary quinone acceptor is re-oxidized after a flash of light.Directly dependent on the availability of oxidized PQ-9 molecules to accept electrons. frontiersin.org

Time-Resolved Optical Spectroscopy

Time-resolved optical spectroscopy encompasses a range of techniques that measure changes in the absorption or emission of light over extremely short timescales, from femtoseconds to seconds. researchgate.netpnas.org These methods are invaluable for studying the rapid electron transfer reactions in which Plastoquinone-9 is involved. By using short pulses of light (pump pulses) to initiate a photochemical reaction and a subsequent, delayed pulse (probe pulse) to measure the resulting spectral changes, researchers can track the formation and decay of transient species. researchgate.netpnas.org

One powerful application of this methodology is time-resolved Fourier-transform infrared (FTIR) difference spectroscopy. This technique detects changes in the vibrational modes of molecules involved in a reaction, providing detailed structural information about the intermediates. purdue.edu It has been successfully used to study the role of PQ-9 in Photosystem I (PSI) in cyanobacterial mutants where PQ-9 replaces the native phylloquinone in the A1 binding site.

In these studies, a laser flash initiates electron transfer, and the subsequent changes in the infrared spectrum are recorded over time. This allows for the generation of an A1-/A1 FTIR difference spectrum, where A1 is the electron acceptor (in this case, PQ-9). Specific vibrational bands in the difference spectrum can be assigned to the neutral and anionic radical forms of PQ-9. For example, an absorption increase at 1487 cm-1 has been attributed to the formation of the PQ-9 anion radical (PQ9-). This approach provides insights into the molecular interactions of PQ-9 within its binding pocket and the structural changes it undergoes upon reduction. purdue.edu

Similarly, time-resolved absorption spectroscopy in the visible and ultraviolet range can monitor the redox state of PQ-9 by detecting the characteristic absorption changes associated with the formation of the plastosemiquinone anion radical and the fully reduced plastoquinol. pnas.org The kinetics of these absorption changes provide direct measurements of the rates of electron transfer to and from the PQ-9 pool.

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically designed to detect and study chemical species that have unpaired electrons, known as paramagnetic species. This makes it an ideal tool for investigating many of the intermediates in photosynthetic electron transport, including the semiquinone radical form of Plastoquinone-9 (PQ-9•−).

The fundamental principle of EPR involves placing a sample in a strong, static magnetic field and irradiating it with microwaves. Unpaired electrons have a magnetic moment (spin), which can align either with or against the applied magnetic field, resulting in two distinct energy levels. The absorption of microwave radiation causes transitions between these energy levels, producing an EPR spectrum. The precise magnetic field and microwave frequency at which this absorption occurs are characteristic of the paramagnetic species and its local environment.

In the context of PQ-9 research, EPR is used to detect the transient formation of the plastosemiquinone anion radical. When PQ-9 accepts a single electron, it becomes a radical with an unpaired electron, making it EPR-active. This signal is often transient and can be studied using flash photolysis coupled with EPR. For instance, in studies of cyanobacterial mutants where PQ-9 occupies the A1 site of Photosystem I, a spin-polarized transient EPR spectrum of the PQ-9 anion radical has been observed following a laser flash. The characteristics of the EPR signal, such as its g-factor and line shape, provide information about the electronic structure of the radical and its interactions with the surrounding protein environment. This technique is crucial for confirming the identity of radical intermediates and for studying the kinetics of single-electron transfer steps involving Plastoquinone-9.

Genetic and Genomic Approaches

Gene Knockout and Overexpression Studies

Genetic manipulation through gene knockout and overexpression has been a cornerstone in elucidating the biosynthetic pathway and physiological functions of Plastoquinone-9. By inactivating (knocking out) or increasing the expression (overexpressing) of specific genes, researchers can observe the resulting changes in PQ-9 levels and the associated phenotypic consequences.

Studies in the model plant Arabidopsis thaliana have been particularly informative. For example, the biosynthesis of the solanesyl side chain of PQ-9 is catalyzed by solanesyl diphosphate (B83284) synthases (SPS). Research has shown that two such enzymes, AtSPS1 and AtSPS2, are located in the plastids. While individual knockout mutants (atsps1 or atsps2) exhibit lower levels of PQ-9, they are still viable. However, a double knockout mutant (atsps1 atsps2) is completely devoid of Plastoquinone-9, cannot grow photoautotrophically, and is seedling-lethal, demonstrating the essential role of PQ-9 in photosynthesis and the functional redundancy of these two genes.

Another crucial protein identified through genetic studies is Fibrillin 5 (FBN5). Homozygous fbn5-1 knockout mutants were found to be seedling-lethal, and plants with reduced FBN5 expression (knockdown lines) showed significantly lower amounts of PQ-9. nih.gov This indicates that FBN5 is essential for PQ-9 biosynthesis, likely by interacting with and stabilizing the SPS enzymes. nih.gov

Overexpression studies have also provided valuable insights. For instance, while the overexpression of certain polyprenyl diphosphate synthase genes in Salvia miltiorrhiza led to a significant increase in PQ-9 content, the overexpression of others specifically increased the ubiquinone pool, highlighting the specificity of these enzymes in prenylquinone biosynthesis.

Gene/MutantOrganismEffect on Plastoquinone-9Resulting Phenotype
atsps1 knockout Arabidopsis thalianaLower PQ-9 levelsViable, reduced growth
atsps2 knockout Arabidopsis thalianaLower PQ-9 levelsViable, reduced growth
atsps1 atsps2 double knockout Arabidopsis thalianaDevoid of PQ-9Seedling-lethal, cannot perform photosynthesis
fbn5-1 knockout Arabidopsis thalianaSignificantly reduced PQ-9Seedling-lethal nih.gov
SmPPS1 Overexpression Salvia miltiorrhizaSignificantly elevated PQ-9 contentEnhanced PQ-9 levels

Mutagenesis and Mutant Phenotypic Analysis

Mutagenesis, the process of inducing genetic mutations using chemical agents or radiation, is a powerful forward genetics approach to identify genes involved in a specific biological process. By creating a large population of random mutants and screening for specific phenotypes—such as altered pigmentation, growth defects under photosynthetic conditions, or abnormal chlorophyll fluorescence—researchers can isolate individuals with disruptions in Plastoquinone-9 biosynthesis or function.

Once a mutant with an interesting phenotype is identified, the causal mutation can be pinpointed through techniques like map-based cloning or whole-genome sequencing. This approach has been instrumental in identifying key enzymes in the PQ-9 biosynthetic pathway. For example, mutants lacking enzymes such as 4-hydroxyphenylpyruvate dioxygenase (HPPD), homogentisate (B1232598) solanesyltransferase (HST), or 2-methyl-6-solanesyl-1,4-benzoquinol methyltransferase (MSBQ/MPBQ methyltransferase) are completely devoid of Plastoquinone-9. The phenotypic analysis of these mutants reveals a seedling-lethal phenotype, underscoring the absolute requirement of PQ-9 for photoautotrophic growth.

In cyanobacteria, gene deletion mutants have been created to study the function of alternative electron acceptors in Photosystem I. In menB, menD, and menE mutants, which are deficient in phylloquinone biosynthesis, Plastoquinone-9 has been shown to occupy the A1 binding site, allowing researchers to study the properties of PQ-9 as an electron acceptor in this specific location. Analysis of these mutants using spectroscopic techniques provides unique insights into the functional plasticity of the photosystem reaction centers.

The phenotypic analysis of mutants often involves a combination of biochemical and biophysical measurements. This includes quantifying the levels of PQ-9 and related metabolites using techniques like HPLC, measuring photosynthetic efficiency via chlorophyll fluorescence and oxygen evolution, and detailed microscopic analysis to observe changes in chloroplast structure. nih.gov

Microarray Data Analysis

Microarray technology allows for the simultaneous measurement of the expression levels of thousands of genes, providing a global snapshot of the transcriptome under specific conditions. This genomic approach has been applied to Plastoquinone-9 research in two main ways: to investigate the regulation of PQ-9 biosynthesis genes and to understand the role of the PQ-9 pool's redox state in regulating the expression of other genes.

In one study, microarrays were used to analyze gene expression in an Arabidopsis fbn5-1 mutant, which has a severe deficiency in PQ-9. nih.gov The analysis aimed to determine if the PQ-9 deficiency was caused by a downregulation of known biosynthesis genes. The microarray data showed that the transcript levels of key genes in the pathway, such as SPS1, SPS2, and HST, were not significantly different between the mutant and wild-type plants. nih.gov This finding suggested that the FBN5 protein does not act at the transcriptional level but likely has a post-transcriptional or protein-level interaction with the biosynthetic enzymes. nih.gov

Another significant application of microarray analysis has been in establishing the role of the PQ-9 pool as a redox sensor that initiates retrograde signaling from the chloroplast to the nucleus. nih.govresearchgate.net In an experiment with Arabidopsis, plants were exposed to different light intensities to alter the redox state of the PQ pool. nih.govresearchgate.net Microarray analysis revealed that 663 nuclear genes were differentially expressed in response to changes in irradiance. nih.govresearchgate.net To confirm which of these genes were specifically controlled by the PQ-9 redox state, the experiments were repeated in the presence of DCMU, an inhibitor that blocks electron flow from PSII to the PQ-9 pool, thus keeping it oxidized. nih.gov The results showed that the expression of 50 of these genes was reverted by DCMU, confirming that their transcription is regulated by the redox state of the plastoquinone pool. nih.govresearchgate.net This demonstrates that PQ-9 is a crucial component of a signaling pathway that helps plants acclimate to changing light conditions by modulating nuclear gene expression. nih.govnih.gov

Gene Network Reconstruction

Gene network reconstruction is a computational approach used to infer the relationships between genes and their products based on large-scale expression data. This methodology has been instrumental in identifying key enzymes involved in the biosynthesis of Plastoquinone-9 (PQ-9). By analyzing gene co-expression patterns across various conditions and in different genetic backgrounds, researchers can identify clusters of genes that are functionally related. This approach has been successfully applied in model organisms like Arabidopsis thaliana to elucidate complex metabolic pathways. wikipedia.org

A significant application of this technique was the identification of the authentic trans-prenyl diphosphate synthase responsible for creating the solanesyl side chain of ubiquinone-9, a molecule structurally related to PQ-9. core.ac.uk These analyses revealed that specific solanesyl-diphosphate synthases (SPS) are essential for assembling the side chain of PQ-9 in plastids. researchgate.net Functional modeling, combined with gene network reconstruction, has helped distinguish between paralogous genes, assigning specific functions in PQ-9 synthesis to individual SPS proteins, such as AtSPS1 and AtSPS2 in Arabidopsis. researchgate.net This methodology is powerful because it can predict gene function and guide experimental validation, ultimately mapping the intricate network of enzymatic reactions that lead to the synthesis of vital compounds like PQ-9. wikipedia.orgresearchgate.net

Biochemical and Biophysical Characterization

Protein Interaction Experiments

Understanding the function of Plastoquinone-9 requires detailed knowledge of its interactions with various proteins. PQ-9 does not act in isolation; it functions by binding to specific sites on protein complexes, facilitating electron transport. Protein interaction experiments are crucial for identifying these binding partners and characterizing the nature of their interactions.

Within the thylakoid membrane, PQ-9 molecules bind to Photosystem II (PSII) at distinct sites, designated QA and QB. nih.gov The PQ-9 at the QA site is a tightly bound, one-electron carrier, while the PQ-9 at the QB site is more loosely associated and acts as a two-electron acceptor, which, after being fully reduced to plastoquinol (PQH2), unbinds and enters the mobile PQ pool in the membrane. nih.gov The existence of a third binding site, QC, has also been identified, with its physiological role potentially related to photoprotection pathways involving cytochrome b559. nih.gov

Beyond its role as an electron carrier, the biosynthesis of PQ-9 itself involves a suite of enzymes that must interact to function correctly. For instance, Fibrillin 5 (FBN5), a plastid-localized lipid-binding protein, has been shown to be an essential structural component for PQ-9 biosynthesis. In chloroplasts, FBN5 interacts specifically with solanesyl diphosphate synthases 1 and 2 (SPS1 and SPS2), the enzymes that synthesize the nine-isoprenyl unit side chain of PQ-9. This interaction is believed to stabilize the enzyme complex and facilitate the efficient production of the solanesyl moiety.

Protein/ComplexInteracting Partner(s)Interaction Function
Photosystem II (PSII)Plastoquinone-9Electron acceptance at QA and QB sites for photosynthetic electron transport.
Fibrillin 5 (FBN5)Solanesyl Diphosphate Synthase 1 & 2 (SPS1, SPS2)Structural component required for the biosynthesis of the PQ-9 side chain.
Cytochrome b6fPlastoquinol (Reduced PQ-9)Electron donation from plastoquinol to the cytochrome complex.

In Vivo Labeling Experiments

In vivo labeling experiments are a powerful tool for tracing the metabolic fate of molecules within a living organism. These studies have provided critical insights into the synthesis and transport of Plastoquinone-9. By supplying a labeled precursor, researchers can follow its incorporation into PQ-9 and track the movement of the newly synthesized molecule between different subcellular compartments.

In studies using etiolated spinach leaves, [3H]mevalonate was used as a radioactive tracer to follow the biosynthesis and transport of both PQ-9 and ubiquinone. researchgate.net Following the administration of the label, rapid cell fractionation was performed to isolate different organelles. The results of these experiments demonstrated that the endoplasmic reticulum (ER) and Golgi apparatus are involved in the transport of PQ-9 to its final destination in the plastids. researchgate.net

These transport processes were shown to be sensitive to various inhibitors. Monensin and brefeldin A, which disrupt the structure and function of the ER-Golgi system, were found to inhibit the translocation of these lipids. researchgate.net This indicates that PQ-9 transport is not a simple diffusion process but relies on the integrity of the cell's endomembrane trafficking system. Such experiments reveal that the biosynthesis and transport of PQ-9 are complex processes involving multiple cellular compartments and are dependent on the physiological and developmental state of the plastids. researchgate.net

Labeled PrecursorOrganism/TissueKey Finding
[3H]MevalonateSpinach Etiolated LeavesDemonstrated involvement of ER-Golgi membranes in the transport of newly synthesized Plastoquinone-9 to plastids. researchgate.net

In Vitro Enzyme Assays

In vitro enzyme assays are essential for characterizing the individual enzymatic steps in the Plastoquinone-9 biosynthetic pathway. These assays involve isolating specific enzymes and providing them with their substrates in a controlled, cell-free environment to measure their activity and determine their kinetic properties.

A key enzyme in PQ-9 synthesis is homogentisate solanesyltransferase (HST), which catalyzes the condensation of homogentisic acid (HGA) with solanesyl diphosphate. In vitro assays have been crucial for confirming HST as the target site for certain bleaching herbicides. nih.gov By incubating purified or recombinant HST with its substrates and a candidate inhibitor, researchers can directly measure the reduction in product formation, thereby confirming the inhibitor's mechanism of action. nih.gov

Furthermore, in vitro systems have been used to study the effects of synthetic plastoquinone analogs on photosynthetic electron transport. By adding these analogs to isolated chloroplasts, it is possible to measure their inhibitory effects on specific parts of the electron transport chain. For example, certain analogs have been shown to specifically inhibit the rate-limiting step between photosystem II and photosystem I. researchgate.net These assays are critical for understanding the structure-function relationships of both the biosynthetic enzymes and the PQ-9 molecule itself.

Enzyme/SystemAssay PurposeKey Finding
Homogentisate Solanesyltransferase (HST)To identify the target of cyclopyrimorate (B1669518) herbicide.Confirmed that the herbicide directly inhibits HST activity. nih.gov
Isolated ChloroplastsTo test the inhibitory effect of PQ-9 analogs.Demonstrated that synthetic analogs can block photosynthetic electron transport. researchgate.net
Solanesyl Diphosphate Synthase (SPS)To confirm the function of recombinant SPS proteins.Showed that these enzymes catalyze the formation of solanesyl diphosphates, the precursor for the PQ-9 side chain.

Transmission Electron Microscopy for Subcellular Localization

Transmission Electron Microscopy (TEM) is a high-resolution imaging technique that provides detailed ultrastructural information about cells and organelles. While TEM cannot directly visualize small, lipid-soluble molecules like Plastoquinone-9, it is indispensable for identifying the subcellular compartments where PQ-9 is synthesized, stored, and functions.

TEM studies of plant chloroplasts clearly delineate the thylakoid membranes, which are organized into grana stacks and stroma lamellae. researchgate.net It is within these thylakoid membranes that the photoactive pool of PQ-9 resides, shuttling electrons between Photosystem II and the cytochrome b6f complex. nih.gov TEM also reveals the presence of plastoglobuli, which are lipid droplets connected to the thylakoid membrane. researchgate.netnih.gov A significant portion of the total PQ-9 pool is located in these plastoglobuli, where it is thought to function as a storage form and participate in the biosynthesis of other compounds. nih.gov

Atomic Force Microscopy for Membrane Microdomains

Atomic Force Microscopy (AFM) is a powerful biophysical technique used to image the surface of biological membranes at nanometer resolution under physiological conditions. AFM does not visualize Plastoquinone-9 directly but provides invaluable information about the organization and dynamics of the membrane environment in which PQ-9 operates. This is particularly important for understanding the concept of membrane microdomains, or lipid rafts, which are specialized regions within the membrane that can compartmentalize cellular processes.

In the context of photosynthesis, AFM has been used to study the topography of native thylakoid membranes. These studies have provided direct evidence for the existence of nanodomains within the grana, where Photosystem II (PSII) and the cytochrome b6f complex are in close proximity. aurion.nl By mapping the locations of these large protein complexes, AFM has shown that they are not randomly distributed. This arrangement into specific domains is critical for efficient photosynthesis, as it limits the distance that the mobile electron carrier, PQ-9, must travel between PSII and the cytochrome b6f complex. aurion.nl

AFM can differentiate between protein complexes based on their size and height protruding from the membrane surface. aurion.nl This capability has allowed researchers to map the distribution of PSII and cytochrome b6f within the crowded environment of the granal membranes, supporting a model of photosynthetic electron transport that relies on structured microdomains for efficiency. aurion.nl

Sample ImagedTechniqueKey Finding
Spinach Granal MembranesTopographical and Affinity-Mapping AFMProvided direct evidence for nanodomains containing both PSII and cytochrome b6f complexes, suggesting a structured arrangement that enhances PQ-9-mediated electron transport. aurion.nl
Reconstituted Lipid BilayersTime-resolved AFMReveals dynamic interactions and the formation of peptide-induced domains and defects in model membranes.

Electrometric Techniques in Plastoquinone-9 Analysis

Electrometric techniques are crucial for investigating the redox state and electrochemical properties of Plastoquinone-9 (PQ-9), a vital electron carrier in the photosynthetic electron transport chain. These methods directly measure electrical parameters such as potential, current, and charge, providing quantitative insights into the reduction-oxidation (redox) status of the PQ-9 pool within biological membranes. The application of these techniques has been instrumental in understanding the bioenergetics of photosynthesis and the regulatory roles of PQ-9.

The principle behind using electrometric techniques for PQ-9 studies lies in its nature as a redox-active molecule. Plastoquinone-9 can exist in three main oxidation states: the fully oxidized form (plastoquinone), a partially reduced form (plastosemiquinone), and the fully reduced form (plastoquinol). Each of these states possesses a distinct electrochemical potential, allowing for their differentiation and quantification using electrometric methods.

Direct electrometrical measurements have been employed to investigate the transmembrane electrochemical potential difference in photosynthetic systems, which is intrinsically linked to the redox state of the plastoquinone pool. nih.gov These measurements provide data on the electrogenic activity associated with electron and proton transport, processes in which PQ-9 is a central participant.

Cyclic voltammetry is a powerful electrometric technique used to study the redox behavior of molecules like PQ-9. upc.edu By applying a varying potential to an electrode in contact with a sample containing PQ-9, a voltammogram is generated that reveals the potentials at which the molecule is oxidized and reduced. This information is critical for determining the standard redox potential of PQ-9 and for studying how its electrochemical properties are influenced by its microenvironment within the thylakoid membrane.

Amperometric detection, often coupled with high-performance liquid chromatography (HPLC), offers a highly sensitive method for the quantification of different redox states of plastoquinones. nih.gov In this approach, after separation by HPLC, the eluting PQ-9 species are passed through an electrochemical cell where a potential is applied, leading to their oxidation or reduction. The resulting current is directly proportional to the concentration of the specific PQ-9 species, allowing for precise quantification.

Potentiometric titrations are another valuable electrometric method for determining the midpoint redox potentials of electron carriers like PQ-9. researchgate.netnih.gov This technique involves monitoring the potential of a solution containing PQ-9 as a titrant of known redox potential is added. The resulting titration curve allows for the precise determination of the midpoint potential at which the concentrations of the oxidized and reduced forms of PQ-9 are equal.

While not a direct electrometric measurement of PQ-9 itself, chlorophyll a fluorescence is a widely used and powerful indirect technique to monitor the redox state of the primary quinone acceptor of Photosystem II (Q_A), which is in equilibrium with the larger PQ-9 pool. biorxiv.orgresearchgate.netnih.gov The fluorescence yield is inversely related to the efficiency of photosynthetic electron transport and is therefore a sensitive indicator of the redox state of Q_A and, by extension, the entire plastoquinone pool. Changes in fluorescence parameters can be correlated with the reduction and oxidation of the PQ-9 pool under different light and metabolic conditions.

The following table summarizes key research findings obtained through the application of electrometric and related techniques in the study of Plastoquinone-9:

Research FocusTechnique UsedKey FindingsReference
Redox State of the Plastoquinone PoolHPLC with fluorescence detectionThe in vivo redox state of the PQ pool is under strict homeostatic control, maintaining a remarkably stable state despite fluctuating photosynthetic and respiratory electron flow. nih.gov
Light-Independent Plastoquinone ReductionElectrochemical measurements (photocurrent profiles)Thylakoid membranes can exhibit light-independent reduction of the plastoquinone pool in the presence of electron donors like succinate (B1194679) and NADPH. researchgate.net
Photosensor DevelopmentChronoamperometryGold electrodes functionalized with Photosystem I can be used to sense the presence of plastoquinone in physiological conditions with millisecond resolution. upc.edu
In Vivo Redox State MeasurementHPLCA method was developed to measure the in vivo redox state of the plastoquinone pool in cyanobacteria, revealing that the photoactive pool comprises about 50% of the total PQ. nih.gov
Non-invasive Redox State AssessmentFast chlorophyll a fluorescence induction kinetics (OJIP)The VJ parameter, derived from the OJIP transient, can be used for the semi-quantitative assessment of the PQ pool redox state in algae and cyanobacteria. biorxiv.org
Oxidation by Superoxide (B77818) RadicalsChlorophyll a fluorescenceThe plastoquinone pool in chloroplast thylakoid membranes can be oxidized by externally supplied superoxide anion radicals. nih.gov

These electrometric and related methodologies have provided a detailed understanding of the electrochemical properties and dynamic redox behavior of Plastoquinone-9 within the intricate machinery of photosynthesis.

Evolutionary and Phylogenetic Perspectives of Plastoquinone 9

Conservation of Plastoquinone (B1678516) 9 Pathways Across Plant Lineages

Plastoquinone 9 (PQ-9) is a ubiquitous electron carrier in nearly all oxygenic photosynthetic organisms, including cyanobacteria, various algae, and higher plants, underscoring the fundamental conservation of its role in photosynthesis. fishersci.cawikipedia.org The core biosynthetic pathway for PQ-9 in plants typically initiates with homogentisate (B1232598) (HGA), which is derived from p-hydroxyphenylpyruvate. HGA then undergoes a prenylation step with solanesyl diphosphate (B83284) (SPP) catalyzed by homogentisate solanesyltransferase (HST), forming 2-methyl-6-solanesyl-1,4-benzoquinol. This intermediate is subsequently methylated to yield the final product, plastoquinol-9 (B116176), the reduced form of PQ-9. eragene.comnih.govnih.govcenmed.com

Despite this conserved function and general pathway in plants, notable differences exist, particularly when comparing plants with their ancestral cyanobacterial counterparts. While plants primarily utilize homogentisate, cyanobacteria appear to employ a distinct pathway for PQ-9 synthesis, potentially using 4-hydroxybenzoate (B8730719) as an aromatic precursor. fishersci.co.uknih.govlipidmaps.org For instance, in Synechocystis sp. PCC6803, the membrane-bound 4-hydroxybenzoate solanesyltransferase (Slr0926) is involved in PQ-9 biosynthesis, an enzyme that is believed to have evolved from bacterial 4-hydroxybenzoate prenyltransferases engaged in ubiquinone biosynthesis. lipidmaps.org

The conservation extends beyond PQ-9 itself to certain acylplastoquinone species, such as acylplastoquinol and plastoquinone-B. These compounds are found in both cyanobacteria and eukaryotic photosynthetic organisms, even though the specific acyltransferase orthologs (e.g., slr2103 in Synechocystis sp. PCC 6803) present in some cyanobacteria are not found in eukaryotes. This suggests that alternative genetic mechanisms or enzymes have evolved in eukaryotic lineages to maintain the synthesis of these conserved acylplastoquinone species. fishersci.ca The presence of PQ-9 is deeply intertwined with the evolution of oxygenic photosynthesis, likely predating the radiation of crown group Cyanobacteriota. wikipedia.org

Table 1: Key Precursors and Enzymes in this compound Biosynthesis Across Lineages

Organism GroupAromatic PrecursorPrenyl DonorKey PrenyltransferaseNotes
PlantsHomogentisate (HGA)Solanesyl diphosphate (SPP)Homogentisate solanesyltransferase (HST)Pathway is well-characterized in Arabidopsis and other higher plants. eragene.comnih.govnih.govcenmed.com
Cyanobacteria4-Hydroxybenzoate (4-HBA)Solanesyl diphosphate (SPP)4-Hydroxybenzoate solanesyltransferase (Slr0926)Pathway differs significantly from plants; Slr0926 evolved from ubiquinone biosynthesis enzymes. fishersci.co.uklipidmaps.org

Evolutionary Relationship with Ubiquinone Biosynthesis Pathways

Plastoquinone (PQ) and ubiquinone (UQ), also known as coenzyme Q, are both prenylquinones that serve as crucial electron transporters in biological systems. eragene.com While PQ is primarily associated with photosynthesis in chloroplasts, UQ functions in aerobic respiration within mitochondria. eragene.com Despite their distinct cellular locations and primary roles, these two vital quinones share significant evolutionary ties and commonalities in their biosynthetic pathways.

A fundamental shared aspect is the origin of their polyprenyl side chains. Both PQ and UQ derive their isoprenoid units from universal precursors, isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP), which are synthesized through either the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway or the mevalonate (B85504) (MVA) pathway. These C5 units are then elongated by polyprenyl diphosphate synthases (PPSs) to form longer chains, such as solanesyl diphosphate (SPP, C45) for PQ-9 and decaprenyl diphosphate (DPS, C50) for UQ-10. eragene.comnih.gov

Research indicates a common evolutionary origin for high redox potential quinones (HPQs), a group that includes plastoquinone, ubiquinone, and the recently characterized methyl-plastoquinone (mPQ) found in bacteria of the phylum Nitrospirota. wikipedia.orguni.lu This ancestral HPQ biosynthetic pathway is estimated to have evolved over 3.4 billion years ago in an extinct lineage, predating the emergence and diversification of major bacterial phyla like Cyanobacteriota, Pseudomonadota, and Nitrospirota. wikipedia.orguni.lu Lateral gene transfer events subsequently disseminated this ancestral pathway to these phyla approximately 2.5 to 3.2 billion years ago. wikipedia.orguni.lu

Intriguingly, the PQ biosynthetic pathway observed in cyanobacteria shows resemblances to the ubiquinone biosynthetic pathway found in α-, β-, and γ-proteobacteria. fishersci.co.uklipidmaps.org This suggests a deep evolutionary connection, with homologous enzymes participating in various steps across the biosynthesis of UQ, menaquinone, and plastoquinone. bmrb.io The endosymbiotic theory provides a clear link: the PQ pathway of cyanobacteria (the ancestors of chloroplasts) and the UQ pathway of proteobacteria (the ancestors of mitochondria) were acquired by early eukaryotic cells, leading to the establishment of these distinct but evolutionarily related quinone systems in plastids and mitochondria, respectively. wikipedia.orguni.lufoodb.ca

Table 2: Shared Characteristics of Plastoquinone and Ubiquinone Biosynthesis

FeaturePlastoquinone (PQ)Ubiquinone (UQ)
Core Structure BenzoquinoneBenzoquinone
Primary Function Photosynthetic electron transportAerobic respiratory electron transport
Cellular Location Chloroplast thylakoid membranesMitochondrial membranes
Prenyl Side Chain Precursors Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)Isopentenyl diphosphate (IPP), Dimethylallyl diphosphate (DMAPP)
Key Prenyl Chain Solanesyl diphosphate (SPP, C45) for PQ-9Decaprenyl diphosphate (DPS, C50) for UQ-10
Evolutionary Origin Shared common ancestry with other High Redox Potential Quinones (HPQs)Shared common ancestry with other High Redox Potential Quinones (HPQs)
Relationship to Endosymbiosis Derived from cyanobacterial pathway (chloroplasts)Derived from proteobacterial pathway (mitochondria)

Phylogenomic Analysis of this compound Biosynthesis Enzymes

Phylogenomic analyses of enzymes involved in this compound (PQ-9) biosynthesis reveal intricate evolutionary patterns and functional specializations across different lineages. A key class of enzymes, the quinone C-methyltransferases, which catalyze pivotal ring methylations in the biosynthesis of various prenylated quinones, exhibit a clear segregation into two distinct clades. uni.lunih.govnih.gov

Clade 1 members are broadly distributed across prokaryotic and eukaryotic lineages, with the notable exception of cyanobacteria. This clade includes mitochondrial COQ5 enzymes, which are essential for ubiquinone biosynthesis. Functionally, Clade 1 enzymes demonstrate catalytic promiscuity, capable of methylating both demethylbenzoquinols and demethylnaphthoquinols, irrespective of the quinone profile of their original taxa. uni.lunih.govnih.gov

Clade 2 members are specifically found in cyanobacteria and plastids, where they are crucial for the biosynthesis of phylloquinone. In contrast to Clade 1, these enzymes have evolved strict substrate specificity, acting solely on demethylnaphthoquinols. uni.lunih.govnih.gov The co-occurrence of phylloquinone and plastoquinone-9 in cyanobacteria and plastids is considered a driving force behind the evolution of these monofunctional demethylnaphthoquinol methyltransferases. This specialization explains why plants cannot exploit the intrinsic bifunctionality observed in some UbiE/MenG homologs to simultaneously synthesize both their respiratory and photosynthetic quinones. uni.lunih.govmitoproteome.org

Further insights into enzyme evolution come from the analysis of polyprenyl diphosphate synthases (PPSs), which are responsible for assembling the prenyl side chains of quinones. In plants, specific PPS enzymes are dedicated to either PQ-9 or ubiquinone biosynthesis. For instance, in Arabidopsis thaliana, AtSPS1 and AtSPS2 are targeted to chloroplasts and are involved in PQ-9 biosynthesis, while AtSPS3 belongs to a distinct phylogenetic clade that includes COQ1-type proteins from other eukaryotic organisms, indicating its role in ubiquinone-9 biosynthesis. cenmed.comfishersci.cauni-freiburg.de Phylogenetic studies of plant trans-long-chain prenyltransferases consistently group them into two major subgroups: a plastid-targeted subgroup associated with PQ biosynthesis and a mitochondrion-targeted subgroup linked to UQ biosynthesis. uni-freiburg.de

The homogentisate solanesyltransferase (HST) is another critical enzyme in the plant PQ-9 pathway. Genes encoding HSTs have been identified and characterized in various photosynthetic eukaryotes, such as Chlamydomonas reinhardtii and Arabidopsis. nih.gov In cyanobacteria, the 4-hydroxybenzoate solanesyltransferase (Slr0926) is functionally analogous to HST in plants but has a distinct evolutionary origin, having evolved from bacterial 4-hydroxybenzoate prenyltransferases involved in ubiquinone biosynthesis. lipidmaps.org This highlights convergent evolution or adaptation of existing enzymatic machinery to fulfill similar metabolic roles in different organisms.

Table 3: Phylogenomic Classification of Quinone C-Methyltransferases

CladeOrganism DistributionPrimary Quinone TargetSubstrate SpecificityCellular Location
Clade 1Prokaryotes & Eukaryotes (excluding cyanobacteria)UbiquinoneDemethylbenzoquinols and Demethylnaphthoquinols (bifunctional)Mitochondria
Clade 2Cyanobacteria & PlastidsPhylloquinoneDemethylnaphthoquinols (monofunctional)Plastids

Future Directions and Emerging Research Avenues for Plastoquinone 9

Deeper Elucidation of Signaling Cascades

The redox state of the plastoquinone (B1678516) pool serves as a critical sensor for retrograde signaling, communicating the metabolic status of the chloroplast to the nucleus to regulate gene expression. nih.govbibliotekanauki.plresearchgate.net This signaling is crucial for acclimation to changing environmental conditions. nih.govmdpi.com Future research will focus on identifying the specific molecular components of these signaling cascades. A primary objective is to pinpoint the sensors that directly perceive the redox state of PQ-9 and to trace the subsequent phosphorylation and dephosphorylation events that transduce this signal. Unraveling how these PQ-9-initiated signals are integrated with other cellular signaling pathways, such as those involving reactive oxygen species (ROS) and phytohormones, will be essential for a holistic understanding of plant regulatory networks. nih.govnih.govoup.com The identification of transcription factors that are ultimately targeted by these pathways to modulate nuclear gene expression is another key area of investigation. bibliotekanauki.pl

Comprehensive Understanding of Plastoquinone 9 Transport and Exchange Mechanisms

While PQ-9 is a well-known component of the thylakoid membrane, a significant portion of the total PQ pool resides in other chloroplast subcompartments, such as plastoglobules and the chloroplast envelope. nih.govuni-muenchen.de The mechanisms governing the transport of this lipophilic molecule between these compartments are not yet fully understood. Future studies will aim to identify the proteins and potential transport systems responsible for the movement of PQ-9. It is established that there is an active exchange of PQ-9 between the thylakoid membranes and plastoglobules, which are permanently coupled to the thylakoids, allowing for the free exchange of lipid molecules. nih.govresearchgate.netnih.gov Elucidating the regulation of this exchange, particularly in response to developmental cues and environmental stress, is a critical research avenue. nih.govnih.govresearchgate.net Understanding these transport dynamics is vital for comprehending how plants manage the distribution and function of PQ-9 in processes beyond electron transport, such as its role as an antioxidant. nih.gov

Integration of this compound Dynamics with Global Photosynthetic Regulation

The redox state of the PQ-9 pool is a key regulator of various photosynthetic processes, including the expression of photosynthetic genes and the adjustment of the photosynthetic machinery to different light conditions, a process known as state transitions. nih.govoup.comresearchgate.net Future research will focus on developing comprehensive models that integrate the dynamics of the PQ-9 pool with the broader network of photosynthetic regulation. This includes a deeper understanding of how the PQ-9 redox state influences the activity of protein kinases and phosphatases that control the phosphorylation state of light-harvesting complex proteins. oup.com Furthermore, investigating the interplay between the PQ-9 pool and other regulatory mechanisms, such as cyclic electron flow and non-photochemical quenching, will provide a more complete picture of how plants optimize photosynthetic efficiency and protect themselves from photodamage. biorxiv.org

Advanced Analytical Techniques for In Situ this compound Characterization

A major challenge in studying PQ-9 is the ability to accurately measure its concentration and redox state within living cells and specific subcellular compartments in real-time. nih.gov The development of advanced analytical techniques is crucial to overcome this limitation. While methods like high-performance liquid chromatography (HPLC) have been developed to measure the in vivo redox state of the PQ pool, they are destructive. nih.gov Non-invasive techniques are therefore highly sought after. researchgate.net Future research will likely focus on the application and refinement of methods based on chlorophyll (B73375) a fluorescence, such as the OJIP transient, to provide a non-invasive assay of the PQ pool's redox state. researchgate.netotago.ac.nz Further development of in situ imaging techniques with high spatial and temporal resolution will be instrumental in visualizing the dynamic changes in PQ-9 distribution and redox state in response to various stimuli.

Targeted Metabolic Engineering Strategies for Enhanced Plant Traits

The central role of PQ-9 in photosynthesis and stress tolerance makes it an attractive target for metabolic engineering to improve crop performance. frontiersin.orgnih.gov Future research will focus on targeted strategies to manipulate the biosynthesis of PQ-9 to enhance desirable traits. This involves the identification and characterization of all genes and enzymes in the PQ-9 biosynthetic pathway, from the synthesis of its precursors to the final modification steps. nih.govfrontiersin.orgfrontiersin.org By overexpressing or downregulating key genes, such as those encoding for solanesyl diphosphate (B83284) synthases, it may be possible to alter the size of the PQ-9 pool. frontiersin.orgnih.gov The ultimate goal of these metabolic engineering efforts is to improve photosynthetic efficiency, biomass yield, and the resilience of plants to a variety of environmental stresses. nih.govresearchgate.net

Q & A

Q. What is the role of Plastoquinone 9 in photosynthetic electron transport, and how can its redox state be experimentally monitored?

this compound (PQ-9) functions as a mobile electron carrier in Photosystem II (PSII). Its redox state (oxidized PQ-9 vs. reduced PQH2-9) can be monitored using high-performance liquid chromatography (HPLC) coupled with electrochemical detection. Researchers should standardize extraction protocols under anaerobic conditions to prevent artifactual oxidation . For kinetic studies, chlorophyll fluorescence measurements under varying light intensities can indirectly assess PQ-9 pool dynamics .

Q. What methodologies are recommended for isolating and quantifying this compound in cyanobacterial models?

Isolation involves cell lysis in organic solvents (e.g., methanol:chloroform), followed by centrifugation and phase separation. Quantification requires reverse-phase HPLC with UV detection at 254 nm, calibrated against authentic PQ-9 standards. Note that co-elution with tocopherols may occur; tandem mass spectrometry (LC-MS/MS) is advised for unambiguous identification .

Q. How do biosynthesis pathways of this compound differ between cyanobacteria and higher plants?

In cyanobacteria, PQ-9 derives from p-hydroxybenzoate and homogentisate via a ubiquinone-like pathway, as shown by inhibitor studies targeting tocopherol and ubiquinone biosynthesis . In plants, the methylerythritol phosphate (MEP) pathway provides isoprenoid precursors. Comparative studies should use isotopic labeling (e.g., ¹⁴C-p-hydroxybenzoate) to trace precursor incorporation .

Advanced Research Questions

Q. How can researchers resolve contradictions in PQ-9 accumulation data under high-temperature and high-light (HT+HL) stress?

Under HT+HL, PQ-9 oxidation increases due to PSII photoinhibition, but total pool size may remain stable. Conflicting reports arise from differences in extraction protocols (e.g., incomplete quenching of redox reactions). To reconcile data, combine redox-state measurements (via HPLC) with PSII efficiency assays (Fv/Fm ratios) and validate using mutants (e.g., vte5 with impaired tocopherol recycling) .

Q. What experimental designs are optimal for studying PQ-9’s interaction with the tocopherol salvage pathway?

Use mutants deficient in tocopherol cyclase (vte1) or salvage enzymes (vte5) to decouple PQ-9 and tocopherol dynamics. Apply oxidative stressors (e.g., methyl viologen) and quantify PQH2-9, α-tocopherol, and oxidation byproducts (α-tocopherolquinone) via LC-MS. Include controls for photoperiod and growth medium composition, which influence prenyllipid profiles .

Q. How can genetic and pharmacological tools clarify PQ-9’s role in non-photosynthetic tissues?

In roots or heterotrophic cells, silence plastidial PQ-9 biosynthesis genes (e.g., SXD1) or apply pathway-specific inhibitors (e.g., fluridone for carotenoid/PQ-9 inhibition). Pair with metabolomics to assess impacts on redox homeostasis and mitochondrial respiration. Note that compensatory mechanisms (e.g., ubiquinone upregulation) may require multi-omics validation .

Q. What strategies mitigate artifacts when analyzing PQ-9 in mutant lines with altered lipid composition?

Mutants with disrupted lipid trafficking (e.g., tat1) may accumulate PQ-9 in atypical compartments. Use subcellular fractionation (sucrose density gradients) combined with immunoblotting for plastid markers. For lipidomics, employ matrix-assisted laser desorption/ionization (MALDI) imaging to localize PQ-9 spatially .

Methodological Considerations

  • Data Reproducibility : Adhere to NIH guidelines for reporting experimental conditions (e.g., light intensity, growth phase, stress duration) to enable replication .
  • Statistical Rigor : Use ANOVA with post-hoc tests for multi-group comparisons of PQ-9 levels. For small sample sizes, apply non-parametric tests (e.g., Kruskal-Wallis) .
  • Literature Integration : Frame questions using PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) frameworks to align with grant-review criteria .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.